(2-Sec-butoxyphenyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZXAYXEUNBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563756 | |
| Record name | 2-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-53-6 | |
| Record name | 2-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Protocols for Aryl-Alkyl Ether Amines: Synthesis of (2-Sec-butoxyphenyl)amine
Executive Summary
This technical guide details the synthesis of (2-sec-butoxyphenyl)amine (also known as o-sec-butoxyaniline), a critical intermediate in the development of agrochemicals, dyes, and pharmaceutical pharmacophores.
Critical Nomenclature & Methodological Clarification: While the prompt requests synthesis "via reductive amination," it is chemically vital to distinguish between two distinct objectives to ensure experimental success:
-
Synthesis of the Primary Amine Scaffold: The formation of the primary amine (2-sec-butoxyaniline) from its precursors is classically achieved via Etherification followed by Catalytic Hydrogenation (often colloquially termed "reductive" synthesis). Reductive amination is not chemically suitable for forming the aryl-ether bond or the primary aryl amine from a ketone.
-
Synthesis of
-Alkyl Derivatives: Reductive amination is the gold standard for derivatizing this scaffold (e.g., reacting 2-sec-butoxyaniline with aldehydes/ketones) or for the direct "Reductive Amination of Nitroarenes" (an advanced one-pot protocol).
This guide covers both: the robust industrial synthesis of the core scaffold and the advanced reductive amination protocols for its derivatization.[1]
Part 1: Synthesis of the Core Scaffold
Strategic Pathway: The Nitro-Ether Reduction
The most reliable route to (2-sec-butoxyphenyl)amine is the alkylation of 2-nitrophenol followed by the reduction of the nitro group. This avoids the regioselectivity issues inherent in direct amination of alkyl-benzenes.
Step 1: Williamson Ether Synthesis
Objective: Installation of the sec-butoxy group.
Reaction: 2-Nitrophenol + 2-Bromobutane
| Parameter | Specification | Rationale |
| Substrate | 2-Nitrophenol (1.0 eq) | The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating deprotonation. |
| Alkylating Agent | 2-Bromobutane (1.5 eq) | Secondary halides are prone to E2 elimination. Excess is required to drive |
| Base | Potassium carbonate in DMF/Acetonitrile is standard. Cesium reduces elimination byproducts. | |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the phenoxide anion and increase nucleophilicity. |
| Temp/Time | 60–80°C, 4–6 hrs | Higher temps favor elimination; moderate heat balances rate vs. selectivity. |
Step 2: Catalytic Hydrogenation (The "Reductive" Step)
Objective: Reduction of the nitro group to the primary amine without cleaving the ether.
Reaction: 1-Nitro-2-(sec-butoxy)benzene +
Protocol:
-
Charge: Place 1-nitro-2-(sec-butoxy)benzene (10 mmol) in a hydrogenation vessel.
-
Solvent: Dissolve in MeOH or EtOH (30 mL). Avoid acidic media to prevent ether cleavage.
-
Catalyst: Add 10 wt% Pd/C (5% loading). Note: Raney Nickel is an alternative if halogen substituents are present on the ring.
-
Reduction: Purge with
, then pressurize with (30–50 psi). Stir vigorously at RT for 2–4 hours. -
Workup: Filter through Celite (under inert atmosphere if using Raney Ni). Concentrate filtrate.
-
Purification: Distillation under reduced pressure (high boiling point expected) or flash chromatography (Hex/EtOAc).
Part 2: Advanced Reductive Amination Protocols
Application: Synthesis of Secondary Amine Derivatives
In drug discovery, the (2-sec-butoxyphenyl)amine scaffold is frequently derivatized via reductive amination to modulate lipophilicity (LogP). Two primary methods exist: the Standard Two-Step (Imine isolation) and the Direct One-Pot method.
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
This is the preferred method for high chemoselectivity, avoiding the reduction of aldehydes/ketones to alcohols.
Mechanism:
-
Imine Formation: Amine attacks Carbonyl
Hemiaminal Imine ( ).[2] -
Reduction: STAB protonates the imine (making it more electrophilic) and delivers a hydride.
Experimental Protocol:
-
Mixing: In a round-bottom flask, dissolve (2-sec-butoxyphenyl)amine (1.0 eq) and the target Aldehyde/Ketone (1.1 eq) in DCE (1,2-Dichloroethane) or THF.
-
Acid Catalysis: If reacting with a ketone, add acetic acid (1.0 eq) to catalyze imine formation.
-
Reductant: Add
(1.5 eq) in one portion. -
Reaction: Stir at RT under
for 4–16 hours. Monitor disappearance of the amine via TLC/LCMS. -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (
). Wash organics with brine, dry over .
Method B: Direct Nitro-Reductive Amination (Cutting Edge)
Recent advances allow the direct conversion of the Nitro precursor (from Part 1, Step 1) to the Secondary Amine in one pot, bypassing the isolation of the primary amine. This utilizes non-noble metal catalysts or specific Pd/C conditions.[3]
Reference Protocol (Adapted from Frontiers in Chemistry, 2019):
-
Reagents: 1-Nitro-2-(sec-butoxy)benzene + Aldehyde +
(50 bar) + Pd/C (cat). -
Conditions: The aldehyde acts as the alkylating agent in situ as the nitro group is reduced to the amine.
-
Advantage: High atom economy; avoids handling oxidatively unstable primary anilines.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergence between the Core Scaffold Synthesis and the Derivatization via Reductive Amination.
Caption: Figure 1. Divergent synthetic pathways for the primary scaffold vs. N-alkylated derivatives.
Part 4: Analytical Data & Troubleshooting
Expected Analytical Profile
For (2-Sec-butoxyphenyl)amine:
-
Physical State: Pale yellow to brown oil (oxidizes upon air exposure).
-
NMR (CDCl3, 400 MHz):
- 6.7–6.9 (m, 4H, Ar-H)
- 4.3 (m, 1H, O-CH)
-
3.6 (br s, 2H,
) -
1.7 (m, 2H,
) -
1.3 (d, 3H,
) -
0.9 (t, 3H,
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ether Step) | E2 Elimination of 2-bromobutane | Lower temperature to 60°C; switch to |
| Ether Cleavage | Acidic conditions during reduction | Ensure hydrogenation solvent is neutral (MeOH). Avoid HCl or Lewis acids during reduction. |
| Incomplete Amination | Steric hindrance of sec-butoxy group | Use stronger reducing agents (e.g., |
| Dialkylation (Reductive) | Over-reaction | Use STAB ( |
References
-
Williamson Ether Synthesis Optimization
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Section 4.11: Ethers."
-
Catalytic Hydrogenation of Nitroarenes
- Blaser, H. U., et al. "Heterogeneous Catalytic Hydrogenation of Nitroarenes.
-
Reductive Amination Protocols (STAB)
-
Direct Reductive Amination with Nitro Compounds
-
"Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds."[1] Frontiers in Chemistry, 2019.
-
Sources
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Ortho-Alkoxyaniline Scaffold: Structural Dynamics, Reactivity, and Safety
Technical Guide for Research & Development [1]
Executive Summary
Ortho-alkoxyanilines, typified by o-anisidine (2-methoxyaniline) , represent a critical scaffold in the synthesis of azo dyes, pharmaceuticals, and condensed heterocycles.[1] Their utility is defined by the ortho-effect —a unique interplay of steric and electronic factors driven by the proximity of the amino (
Structural Dynamics: The Ortho-Effect
The defining feature of ortho-alkoxyanilines is the intramolecular hydrogen bond formed between the amine protons and the ether oxygen. Unlike para-alkoxyanilines, which form extensive intermolecular networks, the ortho isomer "locks" itself into a pseudo-cyclic conformation.[1]
Mechanistic Impact[2]
-
Volatility: The intramolecular bond reduces the energy required to break molecules apart, resulting in lower boiling points compared to meta or para isomers.
-
Basicity Modulation: While the alkoxy group is electron-donating (increasing electron density on the ring), the ortho position creates steric inhibition of solvation . Upon protonation, the resulting cation cannot be effectively stabilized by solvent molecules due to the crowding of the adjacent alkoxy group, rendering o-alkoxyanilines weaker bases than their para counterparts.
Visualization: Intramolecular Interactions
The following diagram illustrates the structural "locking" mechanism that dictates the physical properties of the scaffold.
Figure 1: The intramolecular hydrogen bond reduces intermolecular attraction, lowering boiling points and modulating basicity.[1]
Physical Characterization
The following data highlights the divergence in properties between the ortho and para isomers, emphasizing the impact of structural isomerism.
| Property | o-Anisidine (2-Methoxyaniline) | p-Anisidine (4-Methoxyaniline) | Structural Cause |
| State (RT) | Liquid (often yellow/brown) | Solid (Crystal) | Intramolecular vs. Intermolecular H-bonding |
| Melting Point | 5–6 °C | 57–59 °C | Crystal lattice energy is lower in ortho |
| Boiling Point | 225 °C | 243 °C | Reduced intermolecular association in ortho |
| pKa (Conj.[1] Acid) | ~4.5 | ~5.3 | Steric hindrance to cation solvation in ortho |
| Solubility | Immiscible in water; Soluble in acid | Sparingly soluble in water | Lipophilicity of the masked polar groups |
Key Insight: Researchers must note that commercial o-anisidine rapidly oxidizes upon air exposure, turning from colorless to dark brown.[1] It should be stored under inert gas (Nitrogen/Argon) to maintain purity.[1]
Chemical Reactivity & Synthesis Applications
The electron-rich nature of the ring makes ortho-alkoxyanilines highly reactive toward electrophiles.[1] The amino group is the primary director (ortho/para), but the alkoxy group reinforces activation.
Diazotization (Azo Dye Synthesis)
The most common industrial application is the conversion to diazonium salts, which are then coupled with phenols or naphthols to create azo dyes.[2]
-
Reaction:
[1] -
Critical Control: Temperature must be maintained at 0–5°C . Higher temperatures cause decomposition to phenols (via loss of
).
Skraup Quinoline Synthesis
Ortho-alkoxyanilines are precursors for 8-substituted quinolines, which are pharmacophores in antimalarial and neuroactive drugs.[1]
-
Reagents: Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene or Iodine).[1]
-
Mechanism: Glycerol dehydrates to acrolein, which undergoes Michael addition with the aniline, followed by cyclization and oxidation.
Reactivity Pathway Diagram
Figure 2: Primary synthetic pathways for o-anisidine, highlighting productive routes (green) and degradation risks (red).[1]
Experimental Protocols
Protocol A: Purification of Technical Grade o-Anisidine
Commercial samples are often degraded.[1] Use this protocol before sensitive catalytic steps.
-
Setup: Vacuum distillation apparatus with a Vigreux column.
-
Atmosphere: Flush the system with Nitrogen (
). -
Distillation: Heat the oil bath. Collect the fraction boiling at 225°C (at atmospheric pressure) or corresponding reduced temp under vacuum (e.g., ~100°C at 15 mmHg).[1]
-
Storage: Store the clear distillate in an amber bottle under Argon at 4°C.
Protocol B: Standard Diazotization
Objective: Generate a stable diazonium salt for coupling.
-
Dissolution: Dissolve 0.1 mol of o-anisidine in 30 mL of 10M HCl and 50 mL water.
-
Cooling: Immerse the flask in an ice-salt bath. Cool internal temperature to 0–2°C .
-
Nitrite Addition: Add a solution of Sodium Nitrite (
, 0.11 mol) in water dropwise.-
Why? Exothermic reaction. If temp rises >5°C, the salt hydrolyzes to o-methoxyphenol.[1]
-
-
Endpoint: The solution should turn clear. Test with starch-iodide paper (turns blue instantly if excess
is present).[1] -
Stabilization: Add urea to destroy excess nitrous acid before coupling.
Toxicology & Safety (Critical)
Ortho-alkoxyanilines are hazardous.[1][3][4] Strict adherence to safety standards is non-negotiable.
Carcinogenicity
-
Classification: IARC Group 2B (Possibly carcinogenic to humans).[1][3][5]
-
Target Organ: Urinary Bladder.
-
Mechanism: Metabolic activation (N-hydroxylation) leads to DNA adducts in the urothelium.[1]
Acute Toxicity: Methemoglobinemia
-
Symptoms: Cyanosis (blue lips/skin), headache, dizziness, fatigue.[1][6]
-
Pathology: Oxidizes Hemoglobin (
) to Methemoglobin ( ), which cannot transport oxygen.[1] -
First Aid: Remove from exposure immediately. Administration of Methylene Blue may be required under medical supervision.
Handling Requirements
-
PPE: Double nitrile gloves (breakthrough time is short), chemical goggles, lab coat.[1]
-
Engineering Controls: All handling must occur in a certified chemical fume hood .
-
Waste: Segregate as "Toxic Organic Waste." Do not mix with oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine.[1] Retrieved from [Link][1]
-
International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–135. Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Anisidine. Retrieved from [Link][1]
-
Organic Syntheses. Diazotization and Coupling Procedures. Retrieved from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: o-Anisidine.[1][5] Retrieved from [Link][1]
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. epa.gov [epa.gov]
- 4. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. o-Anisidine - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
An In-Depth Technical Guide to 2-sec-Butoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-sec-Butoxyaniline is an aromatic organic compound that belongs to the class of alkoxy anilines. These molecules, characterized by an amino group and an alkoxy group attached to a benzene ring, are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of the amino and sec-butoxy groups on the aromatic scaffold allows for a wide range of chemical modifications, making 2-sec-butoxyaniline a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activity. This guide provides a comprehensive overview of 2-sec-butoxyaniline, including its various synonyms and identifiers, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in drug discovery and development.
Nomenclature and Identifiers
A clear and unambiguous identification of chemical compounds is crucial for researchers and scientists. 2-sec-Butoxyaniline is known by several alternative names and is assigned specific identifiers for database tracking and regulatory purposes.
| Identifier Type | Value |
| Systematic IUPAC Name | 2-(1-methylpropoxy)aniline |
| Common Name | 2-sec-Butoxyaniline |
| CAS Number | 52464-53-6[2] |
| Molecular Formula | C₁₀H₁₅NO[2] |
| Molecular Weight | 165.23 g/mol |
| InChI | InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 |
| InChIKey | RDWZXAYXEUNBBW-UHFFFAOYSA-N |
| SMILES | CCC(C)Oc1ccccc1N |
Synonyms:
-
o-sec-Butoxyaniline
-
Benzenamine, 2-(1-methylpropoxy)-
-
2-(sec-Butoxy)benzenamine
Physicochemical Properties
Understanding the physical and chemical properties of 2-sec-butoxyaniline is essential for its handling, storage, and application in chemical synthesis. While experimental data for this specific compound is not extensively published, properties can be predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted/Estimated) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | ~1.0 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). Sparingly soluble in water. |
| pKa (of the anilinium ion) | ~4.5 (Estimated based on aniline) |
Synthesis of 2-sec-Butoxyaniline
The most common and efficient method for the synthesis of 2-sec-butoxyaniline is the Williamson ether synthesis.[1][3][4] This reaction involves the O-alkylation of 2-aminophenol with a suitable sec-butylating agent, such as 2-bromobutane or 2-iodobutane, in the presence of a base.[5][6] The key challenge in this synthesis is to achieve selective O-alkylation over the competing N-alkylation of the amino group.[1]
Reaction Scheme
Figure 1: General scheme for the Williamson ether synthesis of 2-sec-butoxyaniline.
Detailed Experimental Protocol
This protocol is a representative procedure for the selective O-alkylation of 2-aminophenol.[5][6]
Materials:
-
2-Aminophenol
-
2-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (optional, for high purity)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Alkylating Agent: While stirring the mixture, add 2-bromobutane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-100 °C) and maintain the reflux for 4-8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium salts and wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. e. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-sec-butoxyaniline can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[7]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide. Using a stronger base like sodium hydride could lead to deprotonation of the less acidic amino group, increasing the likelihood of N-alkylation.
-
Solvent: Polar aprotic solvents like acetone or DMF are preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without participating in the reaction.
-
Excess Base: Using a slight excess of the base ensures complete deprotonation of the phenol and helps to drive the reaction to completion.
-
Work-up: The aqueous work-up is designed to remove any remaining inorganic salts and unreacted starting materials. The sodium bicarbonate wash neutralizes any acidic impurities.
Analytical Characterization
The identity and purity of synthesized 2-sec-butoxyaniline must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of 2-sec-butoxyaniline is expected to show characteristic signals for the aromatic protons, the protons of the sec-butyl group, and the amino protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methine proton of the sec-butyl group will appear as a multiplet, and the methyl and methylene protons will show distinct signals with characteristic splitting patterns. The amino group protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the sec-butyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 2-sec-butoxyaniline is expected to show characteristic absorption bands:
-
N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of 2-sec-butoxyaniline, the molecular ion peak [M]⁺ would be observed at m/z 165. The fragmentation pattern would likely involve the loss of the sec-butyl group or parts of it, as well as fragmentation of the aromatic ring.
Applications in Drug Development
Alkoxy anilines, including 2-sec-butoxyaniline, are important building blocks in medicinal chemistry.[1] The amino group can be readily modified to introduce various functionalities, such as amides, sulfonamides, or used in coupling reactions to construct more complex molecular architectures. The sec-butoxy group can influence the lipophilicity and metabolic stability of a drug molecule.
While specific drugs derived directly from 2-sec-butoxyaniline are not widely documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For instance, aniline derivatives are known to exhibit a wide range of biological activities, including analgesic and antioxidant effects.[8]
Role as a Synthetic Intermediate
The primary application of 2-sec-butoxyaniline in drug development is as a versatile intermediate.[] Researchers can utilize its reactive amino group for further chemical transformations to build libraries of compounds for high-throughput screening.
Figure 2: Synthetic transformations of 2-sec-butoxyaniline to generate diverse chemical entities.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[2][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2][11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-sec-Butoxyaniline is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its straightforward synthesis via the Williamson ether reaction, coupled with the reactivity of its amino group, makes it an attractive starting material for creating diverse molecular libraries. While specific data on its biological activity are limited, its structural features suggest that its derivatives could possess interesting pharmacological properties. As with all chemical reagents, proper handling and safety precautions are paramount when working with 2-sec-butoxyaniline. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their synthetic endeavors.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Gulam, M., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055.
Sources
- 1. byjus.com [byjus.com]
- 2. download.basf.com [download.basf.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Deep Dive: (2-Sec-butoxyphenyl)amine as a Functional Monomer & Intermediate
The following technical guide details the chemical profile, synthesis, and advanced applications of (2-Sec-butoxyphenyl)amine , with a specific focus on its role as a monomer for chiral conducting polymers.
Executive Summary
(2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), also known as 2-sec-butoxyaniline , is a specialized aniline derivative characterized by an ortho-positioned sec-butoxy group. While historically utilized as a lipophilic building block in medicinal chemistry to modulate steric bulk and solubility, its primary contemporary value lies in materials science.
It serves as the precursor to Poly[2-(sec-butyl)aniline] (PSBA) , a soluble, intrinsically chiral conducting polymer.[1][2] Unlike unsubstituted polyaniline (PANI), the steric hindrance of the sec-butyl group forces the polymer backbone into a helical conformation, enabling enantioselective applications in chiral separation, sensors, and optoelectronics.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The molecule features a chiral center at the sec-butyl position, which is critical for its application in stereoselective polymerization.
| Property | Data | Notes |
| IUPAC Name | 2-(sec-butoxy)aniline | Also: o-sec-butoxyaniline |
| CAS Number | 52464-53-6 | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Physical State | Yellowish Oil / Low-melting Solid | sec-butyl group disrupts crystal packing compared to n-butoxy analogs.[3] |
| Solubility | Soluble in organic solvents (DCM, THF) | Higher lipophilicity than o-anisidine. |
| Chirality | Yes (R/S enantiomers) | The sec-butyl group introduces a chiral center. |
Structural Analysis (DOT Diagram)
The following diagram illustrates the steric influence of the sec-butoxy group on the aniline ring, which is the driving force for the helical conformation in its polymer form.
Figure 1: Structural causality linking the monomer's steric bulk to the polymer's helical conformation.
Synthesis & Sourcing
The synthesis of high-purity (2-sec-butoxyphenyl)amine is typically achieved via the alkylation of o-aminophenol. Direct alkylation can lead to N-alkylation side products; therefore, a protection-deprotection strategy is often employed for higher yields.
Optimized Synthetic Route
-
Protection: Condensation of o-aminophenol with benzaldehyde to form the Schiff base (imine).
-
Alkylation: Reaction of the imine with sec-butyl bromide (or iodide) in the presence of a base (K₂CO₃) in refluxing acetone or acetonitrile.
-
Hydrolysis: Acidic hydrolysis (HCl) to remove the benzylidene protecting group, yielding the target amine salt, followed by neutralization.
Impurity Profile
-
N-alkylated byproducts: Minimized by the Schiff base protection.
-
O-dialkylation: Rare due to steric hindrance but possible under harsh conditions.
-
Isomers: The commercial sec-butyl bromide is often racemic; thus, the resulting aniline is racemic unless a chiral alkylating agent is used.
Core Application: Chiral Conducting Polymers (PSBA)
The most significant application of this intermediate is the synthesis of Poly[2-(sec-butyl)aniline] (PSBA) .
Mechanism of Enantioselective Polymerization
Unlike standard polyaniline, which forms planar, rod-like chains, PSBA adopts a helical structure.
-
Steric Driver: The bulky sec-butyl group at the ortho position creates steric clash, preventing the planar alignment of phenyl rings.
-
Chiral Induction: When polymerized in the presence of a chiral dopant (e.g., (+)-Camphor Sulfonic Acid, HCSA), the polymer backbone preferentially twists into a single-handed helix (left or right), resulting in an optically active material.[1]
Experimental Protocol: Nanofiber Synthesis
This protocol describes the "Method 2" (static polymerization) approach, which yields uniform nanofibers with high optical activity.
Reagents:
-
Monomer: (2-Sec-butoxyphenyl)amine (racemic)
-
Dopant: (+)-Camphor Sulfonic Acid (HCSA) (1.5 M aqueous solution)
-
Oxidant: Ammonium Peroxydisulfate (APS)[4]
-
Initiator: N-Phenyl-1,4-phenylenediamine (NPPD) (optional, 2.5 mol%)[4]
Step-by-Step Methodology:
-
Solution A (Monomer): Dissolve 0.5 mmol of (2-sec-butoxyphenyl)amine in 10 mL of 1.5 M (+)-HCSA. Add 2.5 mol% NPPD (dissolved in minimal methanol) if using initiator.
-
Solution B (Oxidant): Dissolve 0.5 mmol APS in 10 mL of 1.5 M (+)-HCSA.
-
Cooling: Chill both solutions to 0°C in a refrigerator.
-
Mixing (Critical Step): Gently inject Solution B down the sidewall of the vessel containing Solution A. Do not stir or agitate. This prevents turbulence and promotes homogeneous nucleation of nanofibers.
-
Polymerization: Allow the reaction to proceed undisturbed at 0°C for 12–24 hours. The solution will darken as the polymer forms.
-
Purification: Filter the resulting precipitate. Wash thoroughly with 1.5 M HCSA (to remove oligomers) and then acetone (to remove unreacted monomer).
-
Dedoping (Optional): To obtain the emeraldine base, stir the salt in 1 M NH₄OH for 1 hour, filter, and dry under vacuum.
Comparison of Polymerization Methods
| Parameter | Method 1 (Rapid Mixing) | Method 2 (Static/No Agitation) |
| Mixing Style | Vigorously agitated for 15s | Gentle injection, no stirring |
| Morphology | Granular / Aggregated | Uniform Nanofibers (55 nm avg) |
| Optical Activity | Lower | Significantly Higher |
| Mechanism | Heterogeneous Nucleation | Homogeneous Nucleation |
Broader Utility in Medicinal Chemistry
Beyond polymers, (2-sec-butoxyphenyl)amine serves as a versatile intermediate in drug discovery, particularly for modulating Lipophilic Ligand Efficiency (LLE) .
-
Bioisostere: It acts as a bulkier, more lipophilic alternative to o-anisidine (methoxy) or o-phenetidine (ethoxy).
-
Metabolic Stability: The branched sec-butyl group is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to straight-chain n-butyl analogs.
-
Kinase/GPCR Scaffolds: Ortho-alkoxy anilines are frequent motifs in kinase inhibitors (e.g., targeting the ATP binding pocket where the alkoxy group fills a hydrophobic sub-pocket).
Figure 2: Strategic utility of the intermediate in drug design.
Safety & Handling
While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for alkoxy anilines .
-
Hazards:
-
Skin Sensitization: High potential for allergic skin reactions.[5]
-
Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (H411/H412).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors/dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group, which causes darkening.
References
-
Synthesis & Alkylation: Selective alkylation of aminophenols. ARKIVOC 2010 (ix) 293-299. Link
-
Polymerization Protocol: Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization.[6][7] ACS Omega 2018, 3, 12, 18895–18905.[7] Link
-
Chiral Conducting Polymers: Chiral conducting polymers: synthesis, properties and applications. Polymer International, 2010. Link
-
General Safety (Analog): Safety Data Sheet for o-Anisidine/Alkoxy Anilines. Fisher Scientific. Link
Sources
- 1. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Substituted Anilines
Executive Summary
Substituted anilines serve as the nitrogenous backbone for a vast array of pharmacophores, including kinase inhibitors, sulfonamides, and local anesthetics. While the 19th-century dye industry birthed the initial methods for aniline production, modern drug discovery demands far greater precision. This guide transitions from the historical "sledgehammer" approaches (nitration/reduction) to the "scalpel" of transition metal catalysis (Buchwald-Hartwig, Ullmann), providing a technical roadmap for synthesizing complex aniline derivatives with high chemoselectivity.
Part 1: The Historical Arc – From Indigo to Palladium
The synthesis of aniline is not merely a chemical procedure; it is the foundation of the modern chemical industry. Understanding this evolution helps the modern chemist appreciate the selectivity challenges solved by contemporary catalysts.
The Timeline of Discovery
The journey began with the destructive distillation of indigo and evolved into the billion-dollar coupling reactions used today.
Figure 1: Evolution of aniline synthesis. Note the 150-year gap between stoichiometric reductions and catalytic C-N bond formation.
Part 2: The Classical Route – Reduction of Nitroarenes
Despite the advent of coupling reactions, the reduction of nitroarenes remains the workhorse for synthesizing anilines when the aryl ring is constructed via electrophilic aromatic substitution.
Mechanism of Reduction
Whether using catalytic hydrogenation (H₂/Pd-C) or dissolving metals (Fe/HCl), the reduction proceeds through a specific cascade. Understanding this is critical when troubleshooting the accumulation of toxic intermediates like hydroxylamines.
Figure 2: Step-wise reduction of nitroarenes. Accumulation of Ar-NHOH can lead to explosive thermal runaways or genotoxic impurities.
Protocol: Chemoselective Hydrogenation
Context: You need to reduce a nitro group in the presence of a nitrile or ester. Standard Pd/C can be too aggressive. Method: Vanadium-doped Platinum Catalysis.
Reagents:
-
Substrate: 1.0 equiv Nitroarene
-
Catalyst: 1% Pt-V/C (commercial or prepared)
-
Solvent: MeOH or THF
-
Hydrogen Source: H₂ balloon (1 atm)
Step-by-Step Workflow:
-
Inerting: Charge the reaction flask with the nitroarene and catalyst. Evacuate and backfill with Argon (3x). Safety Note: Dry Pt/C is pyrophoric. Always wet with solvent under inert gas.
-
Solvation: Add degassed MeOH via syringe.
-
Reduction: Switch Argon line to a Hydrogen balloon. Stir vigorously at RT.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the M+16 (Hydroxylamine) peak.
-
Workup: Filter through a Celite pad (keep wet!) to remove catalyst. Concentrate filtrate.
Why this works: Vanadium acts as an oxophilic promoter, activating the nitro group specifically while leaving other reducible functionalities (CN, halides) intact.
Part 3: The Modern Era – Buchwald-Hartwig Amination[1][2]
When the aryl ring cannot be easily nitrated, or when specific substitution patterns are required, we build the C-N bond directly from aryl halides. This is the domain of Palladium catalysis.[1][2]
The Mechanistic Cycle
The Buchwald-Hartwig amination relies on the interplay between the Palladium center, the ligand (sterics/electronics), and the base.
Figure 3: The catalytic cycle. Ligand bulk is crucial for the final Reductive Elimination step.
Protocol: General Coupling of Secondary Amines
Context: Coupling a secondary amine with an aryl bromide. System: Pd(OAc)₂ / BINAP / NaOtBu.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
rac-BINAP (3 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (0.2 M concentration)
Self-Validating Workflow:
-
Pre-complexation (Critical): In a glovebox or under Ar, mix Pd(OAc)₂ and BINAP in toluene. Stir for 10 mins at RT. Visual Check: Solution should turn from orange to a distinct yellow/red, indicating ligation.
-
Loading: Add the Aryl Bromide, Amine, and solid NaOtBu to the catalyst solution.
-
Heating: Heat to 80°C. Mechanistic Insight: Heat is required to drive the reductive elimination step, which is often the turnover-limiting step for bulky substrates.
-
Quench: Cool to RT. Dilute with EtOAc and wash with water.
-
Purification: Flash chromatography.
Troubleshooting:
-
Low Conversion? Check oxygen levels. Pd(0) is rapidly deactivated by O₂.
-
Dehalogenation (Ar-H formed)? This is β-hydride elimination from the amine. Switch to a bulkier ligand like BrettPhos or RuPhos to accelerate reductive elimination over β-elimination.
Part 4: Comparative Analysis of Methodologies
Select the right tool for your substrate using this decision matrix.
| Feature | Nitro Reduction (Bechamp/H2) | Buchwald-Hartwig Amination | Ullmann-Type (Modern Cu) |
| Primary Bond Formed | N-H (from NO2) | C-N (from Ar-X) | C-N (from Ar-X) |
| Precursor Availability | High (Nitration is cheap) | High (Aryl halides ubiquitous) | High |
| Functional Group Tolerance | Low (sensitive to reduction) | High (Chemo-selective) | Moderate (Base sensitive) |
| Cost | Low (Fe/H2 are cheap) | High (Pd/Ligands expensive) | Low/Medium (Cu is cheap) |
| Scalability | Excellent (Ton scale) | Good (kg scale) | Good (often heterogeneous) |
| Key Limitation | Regioselectivity of nitration | Cost of catalyst removal | High temp often required |
Part 5: References
-
Unverdorben, O. (1826).[3][4] Ueber das Verhalten der organischen Basen bei höherer Temperatur. Poggendorff's Annalen der Physik und Chemie. Link
-
Zinin, N. (1842).[3] Beschreibung einiger neuer organischer Basen. Journal für Praktische Chemie. Link
-
Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link
-
Surry, D. S., & Buchwald, S. L. (2008).[6] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper. Angewandte Chemie International Edition. Link
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. Link
Sources
Solubility of (2-Sec-butoxyphenyl)amine in organic solvents
Technical Whitepaper: Solubility Profile and Solvent Selection for (2-Sec-butoxyphenyl)amine
Executive Summary
(2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), also known as 2-(sec-butoxy)aniline, represents a specific class of ortho-alkoxy anilines utilized as intermediates in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs). Its utility is defined by the unique steric and electronic properties of the sec-butoxy group at the ortho position.
Unlike simple anilines, the lipophilic sec-butoxy chain significantly alters the solubility profile, driving high affinity for non-polar solvents while maintaining pH-dependent aqueous solubility. This guide provides a comprehensive technical framework for predicting, determining, and optimizing the solubility of (2-Sec-butoxyphenyl)amine in organic media. It moves beyond static data points to establish a dynamic solvent selection strategy for synthesis, extraction, and purification workflows.
Physicochemical Characterization
To understand solubility, we must first analyze the solute's molecular architecture. The molecule consists of a primary amine donor/acceptor and a lipophilic ether tail.
| Property | Value (Experimental/Predicted) | Relevance to Solubility |
| Molecular Formula | C₁₀H₁₅NO | -- |
| Molecular Weight | 165.23 g/mol | Moderate MW facilitates dissolution. |
| Physical State | Liquid (at 25°C) | Solute-solvent interaction is governed by miscibility rather than crystal lattice energy. |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly lipophilic; partitions strongly into organic phases. |
| pKa (Conjugate Acid) | ~4.3 – 4.6* | Weak base. Soluble in aqueous acid (pH < 2) as a salt; insoluble in neutral/basic water. |
| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with alcohols/ethers. |
| H-Bond Acceptors | 2 (–NH₂, –O–) | Interaction with protic solvents. |
*Note: Values predicted based on Structure-Property Relationships (SPR) of structural analogs (o-anisidine, o-phenetidine).
Solubility Landscape & Solvent Compatibility
The solubility of (2-Sec-butoxyphenyl)amine follows a "Like Dissolves Like" mechanism, but with specific nuances due to the ortho-substitution effect. The intramolecular hydrogen bond between the amine hydrogen and the ether oxygen (5-membered ring interaction) slightly reduces its polarity compared to para-isomers, enhancing volatility and non-polar solubility.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Alcohols (Protic) | Methanol, Ethanol, IPA | Miscible | Strong H-bonding interactions; ideal for reactions requiring polar protic media. |
| Chlorinated | DCM, Chloroform | Miscible | Excellent solvency due to polarizability; standard for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | Dipole-dipole interactions dominate. Good for crystallization of downstream derivatives. |
| Aromatics | Toluene, Xylene | Miscible | |
| Aliphatics | Hexane, Heptane | Soluble | The sec-butyl chain provides sufficient lipophilicity to solubilize the aromatic core. |
| Water (Neutral) | Water (pH 7) | Immiscible | Hydrophobic effect dominates. < 1 g/L solubility expected. |
| Water (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of amine forms the hydrophilic anilinium salt. |
Thermodynamic Modeling (Hansen Solubility Parameters)
For precise solvent blending, we utilize Hansen Solubility Parameters (HSP). The solute vector
-
Dispersion (
): High (Aromatic ring) -
Polarity (
): Moderate (Amine/Ether dipole) -
H-Bonding (
): Moderate (Amine group)
Experimental Protocols
Since specific literature data for this CAS is sparse, researchers must validate solubility empirically. The following protocols are designed to be self-validating —the results immediately inform the next step.
Protocol A: Miscibility & Saturation Limit (Visual Titration)
For determining if the liquid solute is miscible or has a solubility limit in a target solvent.
-
Preparation: Tare a 20 mL scintillation vial containing 1.0 g of the solvent (e.g., Hexane).
-
Titration: Add (2-Sec-butoxyphenyl)amine dropwise (approx. 20 mg/drop) using a calibrated micropipette.
-
Observation: Vortex for 30 seconds after each addition.
-
Clear Solution: Soluble.[2] Continue adding.
-
Turbidity/Phase Separation: Solubility limit reached (Cloud Point).
-
-
Quantification: If a cloud point is reached, calculate solubility (
): -
Temperature Stress: If miscible at RT, cool to 0°C. If phase separation occurs, the system has a Critical Solution Temperature (CST).
Protocol B: pH-Dependent Partitioning (LogD Determination)
Essential for designing extraction workups.
-
System: Prepare a biphasic system of Octanol (5 mL) and Phosphate Buffer pH 7.4 (5 mL) .
-
Spike: Inject 50 mg of (2-Sec-butoxyphenyl)amine.
-
Equilibration: Vortex vigorously for 5 minutes; centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Analysis: Analyze the organic layer via HPLC-UV (254 nm).
-
Calculation:
Target: Expect LogD > 2.5, indicating >99% extraction into the organic phase.
Strategic Solvent Selection Workflows
The choice of solvent dictates process efficiency. The following Graphviz diagrams visualize the decision logic for synthesis and purification.
Workflow 1: Solvent Selection Logic
Caption: Decision matrix for selecting the optimal solvent based on the operational phase (Synthesis, Extraction, or Purification).
Workflow 2: Solubility Determination Protocol
Caption: Step-by-step experimental workflow for qualitative solubility screening.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS may be limited, handle as a substituted aniline.
-
Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.
-
Permeation: Lipophilic nature allows rapid skin absorption. Nitrile gloves are recommended; for prolonged exposure to dissolved solutions (e.g., in DCM), use Silver Shield/4H laminates.
-
Incompatibility: Avoid strong oxidizers (nitric acid, peroxides) which can oxidize the amine to nitro/nitroso derivatives or cause exothermic decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108358, Benzenamine, 2-(1-methylpropyl)- [Structural Analog] . Retrieved from [Link]
-
NIST Chemistry WebBook. Aniline Series Thermochemical Data. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of (2-Sec-butoxyphenyl)amine in Medicinal Chemistry
Using (2-Sec-butoxyphenyl)amine as a building block in organic synthesis[1]
Executive Summary & Compound Profile
(2-Sec-butoxyphenyl)amine (also known as 2-(sec-butoxy)aniline or 2-(1-methylpropoxy)aniline) is a specialized ortho-alkoxy aniline building block.[1] Unlike its common methoxy (anisidine) or ethoxy (phenetidine) analogs, this compound introduces a chiral, sterically demanding sec-butyl group adjacent to the reactive amino center.
In drug discovery, this specific substitution pattern is utilized to:
-
Modulate Lipophilicity: The sec-butyl group significantly increases LogP compared to methoxy/ethoxy groups, improving blood-brain barrier (BBB) penetration or membrane permeability in lead candidates.[1]
-
Induce Conformational Restriction: The steric bulk of the branched alkyl chain at the ortho position forces
-substituents out of planarity with the phenyl ring. This "ortho-effect" is critical for locking bioactive conformations in kinase inhibitors and GPCR ligands.[1] -
Block Metabolic Hotspots: The branched nature of the sec-butyl group reduces the rate of O-dealkylation by cytochrome P450 enzymes compared to linear chains.[1]
| Property | Data / Descriptor |
| CAS Number | 52464-53-6 (Free Base) / 1087751-49-2 (HCl Salt) |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Physical State | Low-melting solid or oil (Free base); Crystalline solid (HCl salt) |
| Key Reactivity | Nucleophilic aromatic amine; Ortho-directing electron donor |
Preparation Protocol: The "Protection-Alkylation-Hydrolysis" Route
Commercially, this building block can be expensive or unstable upon long-term storage (oxidation).[1] For scalable, high-purity needs, we recommend synthesizing it fresh from 2-aminophenol.[1] Direct alkylation of 2-aminophenol often leads to
The Solution: Use the benzaldehyde protection strategy (Reductive Alkylation Bypass) to ensure exclusive
Step-by-Step Methodology
Reagents:
-
Benzaldehyde (1.0 equiv)[2]
-
2-Bromobutane (sec-butyl bromide) (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv - Critical for secondary halides)[1]
-
Solvents: Methanol (Step 1), DMF (Step 2), DCM/HCl (Step 3)
Protocol:
-
Imine Formation (Protection):
-
Selective O-Alkylation:
-
Dissolve the Schiff base in anhydrous DMF (3 mL/mmol).
-
Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv).
-
Add 2-Bromobutane (1.2 equiv).[1]
-
Heat to 80°C for 16–24 hours. Note: Secondary bromides are sluggish nucleophiles; KI and heat are mandatory.
-
Workup: Dilute with water, extract with EtOAc, wash with brine.[1] Concentrate to yield the
-alkylated imine.[1]
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude intermediate in DCM.
-
Add 1N HCl (3 equiv) and stir vigorously at RT for 1–2 hours.
-
Separate layers.[1] The organic layer contains benzaldehyde.[2][4] The aqueous layer contains the target product as the HCl salt.[1]
-
Isolation: Neutralize the aqueous layer with NaHCO₃ and extract with DCM. Dry (Na₂SO₄) and concentrate.[5]
-
Yield Expectation: 60–75% overall yield.[1]
Synthetic Utility & Workflows
Once isolated, (2-Sec-butoxyphenyl)amine serves as a versatile nucleophile.[1] Below are the two primary workflows for its incorporation into drug scaffolds.
Workflow A: Urea/Carbamate Synthesis (Kinase/GPCR Scaffolds)
The steric bulk of the sec-butoxy group does not prevent reaction with electrophiles like isocyanates, but it does retard the rate compared to aniline.
-
Conditions: React with Isocyanates (R-NCO) in DCM at 0°C
RT. -
Catalysis: If reaction is slow, add 5 mol% DMAP or use microwave irradiation (80°C, 10 min).
-
Application: Creates the "Linker-Hinge" motif common in Type II kinase inhibitors.[1]
Workflow B: Buchwald-Hartwig Cross-Coupling
Coupling this sterically crowded aniline with aryl halides requires specific ligand choices to prevent catalyst deactivation.[1]
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BrettPhos or RuPhos .[1] (Standard BINAP often fails due to the ortho-alkoxy clash).[1]
-
Base: Cs₂CO₃ or NaOtBu.[1]
-
Solvent: Toluene or Dioxane, 100°C.
Visualizing the Pathways
Caption: Figure 1. Synthesis of (2-Sec-butoxyphenyl)amine and its divergent applications in medicinal chemistry.
Critical Handling & Stability Data
-
Oxidation Sensitivity: Like all electron-rich anilines, this compound turns dark brown/black upon exposure to air/light due to quinone imine formation.[1]
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Purification: If the compound darkens, filter through a short plug of silica gel using 10% EtOAc/Hexanes before use.[1]
-
-
Stereochemistry: The sec-butyl group introduces a chiral center (R/S).[1] Commercial sources are typically racemic .[1]
-
Note for MedChem: If the biological target is chiral (protein), the enantiomers of this building block may show different potencies.[1] It is advisable to separate the enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) after the final coupling step, or synthesize the building block using enantiopure (S)-(+)-2-butanol via Mitsunobu conditions (though yield is lower).[1]
-
References
-
Wang, R., & Xu, J. (2010).[1] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1] Link
- Primary source for the benzaldehyde protection/alkyl
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
- Authoritative guide on ligand selection (BrettPhos/RuPhos) for ortho-substituted anilines.
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]
-
Context on using lipophilic ethers (like sec-butoxy) to modulate physicochemical properties.[1]
-
-
Santa Cruz Biotechnology. (n.d.). 3-(sec-Butoxy)aniline Product Data. Link
-
Commercial availability and safety data verification.[1]
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (2-Sec-butoxyphenyl)amine in Medicinal Chemistry for Drug Discovery
Introduction: The Emerging Potential of Substituted Anilines in Drug Discovery
The aniline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatility allows for facile chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[1] Within this broad class of compounds, ortho-alkoxy-N-alkylanilines are gaining attention as promising pharmacophores. The strategic placement of an alkoxy group at the ortho position and an alkyl group on the amine can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, thereby impacting its biological activity and pharmacokinetic profile.[3] This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of a novel aniline derivative, (2-sec-butoxyphenyl)amine, and its analogs in the context of modern drug discovery. While direct studies on this specific molecule are nascent, by drawing parallels with structurally related compounds, we can explore its potential as a scaffold for developing new therapeutic agents, particularly in the realms of oncology and inflammatory diseases.
Hypothesized Therapeutic Applications of (2-Sec-butoxyphenyl)amine Derivatives
Based on the structure-activity relationships (SAR) of analogous compounds, derivatives of (2-sec-butoxyphenyl)amine are prime candidates for investigation as inhibitors of protein kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][5] Specifically, the 2-substituted aniline motif has been identified as a key feature in potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor growth and metastasis.[4]
Furthermore, aniline derivatives have demonstrated significant anti-inflammatory properties.[2][6] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. This suggests that (2-sec-butoxyphenyl)amine-based compounds could be developed as novel anti-inflammatory agents.
This guide will focus on the exploration of (2-sec-butoxyphenyl)amine derivatives as potential dual Mer/c-Met kinase inhibitors with concomitant anti-inflammatory effects.
Lead Compound Design and Synthesis Strategy
To illustrate the potential of the (2-sec-butoxyphenyl)amine scaffold, we propose a hypothetical lead compound, ASN-001 , which incorporates the core structure into a 2,4-dianilinopyrimidine framework, a known hinge-binding motif for many kinase inhibitors.
Hypothetical Lead Compound: ASN-001
The synthesis of ASN-001 and its analogs can be achieved through established synthetic routes, such as nucleophilic aromatic substitution reactions.[7]
General Synthesis Workflow for ASN-001 Analogs
Caption: General synthetic workflow for ASN-001 analogs.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of novel (2-sec-butoxyphenyl)amine derivatives like ASN-001.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against Mer and c-Met kinases.
Principle: The assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
Materials:
-
Recombinant human Mer and c-Met kinase enzymes
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (e.g., ASN-001) dissolved in DMSO
-
Positive control inhibitor (e.g., Crizotinib)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add 2.5 µL of the diluted test compound or control to the assay wells.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Data Analysis and Interpretation:
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
| ASN-001 (Hypothetical) | 18.5 | 33.6 |
| Crizotinib (Control) | 15.2 | 8.9 |
A lower IC50 value indicates a more potent inhibitor. The data can be used to establish the SAR of the synthesized compounds.[4]
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol assesses the effect of the test compound on the viability of cancer cell lines that overexpress Mer and c-Met kinases.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2)[4]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., ASN-001) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or control and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vitro Anti-Inflammatory Assay (LPS-induced TNF-α Production in Macrophages)
This protocol evaluates the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce inflammatory cytokines. The amount of TNF-α in the cell culture supernatant is measured by ELISA.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., ASN-001) dissolved in DMSO
-
Positive control (e.g., Dexamethasone)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition and determine the IC50 value.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of the test compound on the phosphorylation of key proteins in the Mer/c-Met signaling pathway.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins.
Signaling Pathway:
Caption: Hypothesized inhibition of Mer/c-Met signaling by ASN-001.
Materials:
-
Cancer cells (e.g., HCT116) treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Mer, anti-phospho-c-Met, anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.[8]
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.[9]
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8][11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The (2-sec-butoxyphenyl)amine scaffold holds considerable promise for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust starting point for the initial characterization of its derivatives as potential kinase inhibitors and anti-inflammatory drugs. Future work should focus on expanding the library of analogs to establish a comprehensive SAR, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of cancer and inflammation. Through a systematic and iterative drug discovery process, compounds derived from this versatile scaffold have the potential to address unmet medical needs.
References
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2023). MDPI. [Link]
-
Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. (2025). PMC. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.). RSC Publishing. [Link]
-
Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. (n.d.). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]
-
Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. (n.d.). PubMed. [Link]
-
Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. (2024). NIH. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... (n.d.). ResearchGate. [Link]
-
Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (n.d.). Redoxis. [Link]
-
Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. (n.d.). PubMed. [Link]
-
Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). PFI - Protein Fluidics. [Link]
-
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.). ResearchGate. [Link]
-
Western Blotting Guidebook. (n.d.). Azure Biosystems. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]
-
Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. (n.d.). The Journal of Immunology | Oxford Academic. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central. [Link]
-
Western Blot Protocol. (n.d.). Creative Bioarray. [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bu.edu [bu.edu]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Sec-butoxyphenyl)amine Purity
Executive Summary
This technical guide details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of (2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), also known as 2-(sec-butoxy)aniline. This molecule is a critical intermediate in the synthesis of various agrochemicals and pharmaceutical active ingredients (APIs).[1]
The method utilizes a C18 stationary phase with a low-pH phosphate buffer system , designed to suppress silanol activity and ensure sharp peak shapes for this basic aniline derivative. This guide addresses the specific challenges of analyzing alkoxy-anilines, including oxidation sensitivity and the separation of hydrophobic nitro-precursors.
Chemical Context & Molecule Profile[2][3][4]
Understanding the analyte is the first step in method design. (2-Sec-butoxyphenyl)amine possesses a basic amino group and a hydrophobic sec-butoxy tail.
-
Chemical Structure: Aniline ring substituted at the ortho position with a sec-butoxy group.
-
Chirality: The sec-butyl group contains a chiral center. Note: This method uses an achiral C18 column to determine chemical purity. If enantiomeric purity is required, a chiral stationary phase (e.g., polysaccharide-based) would be necessary.
-
pKa: Estimated at ~4.5–5.0 (typical for alkyl-substituted anilines).
-
Key Impurities:
-
Precursor: 1-(sec-butoxy)-2-nitrobenzene (from incomplete reduction).
-
Degradant: 2-Aminophenol (from ether hydrolysis).
-
Oxidation Byproducts: Azo compounds or quinones (common in aged aniline samples).
-
Synthesis & Impurity Pathway
The following diagram illustrates the likely synthetic route and origin of impurities, which informs the separation requirements.
[5]
Method Development Strategy (Expertise & Experience)
Stationary Phase Selection
A C18 (Octadecyl) column is selected as the standard for this lipophilic amine.
-
Why: The sec-butoxy group adds significant hydrophobicity, ensuring strong retention on C18.
-
Specific Requirement: Use a "Base-Deactivated" (BDS) or high-purity Type B silica column. Older Type A silica has acidic silanols that interact with the basic aniline nitrogen, causing severe peak tailing.
Mobile Phase & pH Control[6]
-
Buffer: Potassium Phosphate (KH₂PO₄), pH 3.0.
-
Why pH 3.0?
-
Protonation: At pH 3.0, the aniline (pKa ~4.6) is fully protonated (
). This increases water solubility and prevents the "free base" form from interacting strongly with residual silanols. -
Silanol Suppression: Acidic pH suppresses the ionization of silanols (
), eliminating the cation-exchange mechanism that causes tailing.
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over methanol for its lower viscosity (lower backpressure) and sharper peaks for aromatic compounds.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with DAD/UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity C18.
-
Reagents:
-
Acetonitrile (HPLC Grade).[2]
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Water (Milli-Q/HPLC Grade).
-
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.45 µm membrane. -
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV @ 240 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 85 | 15 | Initial Hold |
| 2.0 | 85 | 15 | Start Elution |
| 12.0 | 20 | 80 | Ramp to wash impurities |
| 15.0 | 20 | 80 | Hold (Wash) |
| 15.1 | 85 | 15 | Return to Initial |
| 20.0 | 85 | 15 | Re-equilibration |
Sample Preparation
-
Standard Stock: Weigh 10 mg of (2-Sec-butoxyphenyl)amine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.
-
Test Sample: Prepare similarly to a concentration of 1.0 mg/mL.
-
Diluent: Mobile Phase A : Mobile Phase B (50:50).
Experimental Workflow & Logic
The following diagram details the operational workflow, emphasizing the critical "System Suitability" checkpoint before data acquisition.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following criteria must be met prior to batch analysis.
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | ≤ 2.0% for Area (n=5) | Confirms injector and pump stability. |
| Tailing Factor ( | ≤ 1.5 | Critical for amines; indicates successful suppression of silanol interactions. |
| Theoretical Plates (N) | > 5000 | Ensures sufficient column efficiency. |
| Resolution ( | > 2.0 between Analyte and Impurity B | Ensures accurate quantitation of the nitro-precursor. |
Validation Parameters (Summary)
-
Linearity:
over 50%–150% of target concentration. -
LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, based on S/N ratios of 3:1 and 10:1.
-
Robustness: Method remains stable with pH variations of ±0.2 and column temp ±5°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions. | Ensure pH is ≤ 3.0. Replace column with a fresh "Base Deactivated" (BDS) C18. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase or a weaker solvent (more water). |
| Drifting Retention | Incomplete equilibration. | Increase re-equilibration time at the end of the gradient (15.1–20.0 min). |
| Ghost Peaks | Carryover. | Add a needle wash step with 100% ACN. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic compounds).
-
Thermo Fisher Scientific. (2021). Separation of Aniline Derivatives by HPLC. Application Note. Link
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The influence of pH. Journal of Chromatography A.
-
PubChem. (2023). Compound Summary: 2-sec-butoxybenzenamine (CAS 52464-53-6).[3] Link
-
BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Amines. Link
Sources
Application Note: High-Resolution Chiral Separation of (2-Sec-butoxyphenyl)amine Enantiomers via Normal-Phase HPLC
This Application Note is designed as a definitive technical guide for the chiral resolution of (2-Sec-butoxyphenyl)amine , a critical intermediate in the synthesis of high-value pharmaceutical and agrochemical agents.
This guide moves beyond generic templates, offering a "Senior Scientist’s" perspective on method development, focusing on the mechanistic causality of separation and robust protocol design .
Executive Summary & Compound Profile
The separation of (2-Sec-butoxyphenyl)amine enantiomers presents a specific chromatographic challenge due to the remote chirality of the sec-butyl ether group relative to the aromatic ring and the basic nature of the primary aniline moiety.
-
The Challenge: The chiral center is located on the flexible ether side chain (
). Successful resolution requires a Chiral Stationary Phase (CSP) capable of distinguishing the spatial orientation of the methyl vs. ethyl groups within a specific "chiral groove." Furthermore, the primary amine ( ) interacts strongly with residual silanols on silica supports, leading to severe peak tailing if not suppressed. -
The Solution: A Normal-Phase (NP) mode using Amylose-based polysaccharide columns (e.g., Chiralpak AD-H or IA) with a basic additive provides the highest selectivity (
) and resolution ( ).
Chemical Structure & Properties[1][2][3][4]
-
IUPAC Name: 2-(butan-2-yloxy)aniline
-
Molecular Weight: 165.23 g/mol
-
pKa: ~4.5 (Conjugate acid of aniline); however, the ortho-alkoxy group can participate in intramolecular H-bonding, slightly modulating basicity.
-
Solubility: Soluble in alcohols, acetonitrile, ethyl acetate, and chlorinated solvents. Limited solubility in pure water.
Mechanistic Strategy (The "Why" Behind the Protocol)
To achieve baseline separation (
-
-
Interactions: Between the phenyl ring of the analyte and the phenylcarbamate groups of the CSP. -
Hydrogen Bonding: The primary amine (
) acts as a hydrogen bond donor to the carbonyls ( ) or amide groups on the CSP. -
Steric Inclusion: The sec-butyl group must fit into the chiral cavities of the amylose helix. The difference in steric bulk between the Methyl and Ethyl groups drives the enantioselectivity.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix used to select the optimal method.
Figure 1: Strategic Decision Tree for Chiral Method Development of Alkoxy Anilines.
Experimental Protocols
Phase 1: Materials & Preparation
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary pump preferred for blending).
-
Detector: Diode Array Detector (DAD) set to 235 nm (primary) and 254 nm (secondary).
-
Columns (5 µm, 4.6 x 250 mm):
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents (HPLC Grade): n-Hexane (Hex), 2-Propanol (IPA), Ethanol (EtOH).
-
Additive: Diethylamine (DEA) or Butylamine (High Purity). Critical: Do not use Triethylamine (TEA) if possible, as DEA often provides sharper peaks for primary anilines due to faster exchange kinetics.
Phase 2: The Screening Protocol
Objective: Identify the stationary phase with the highest intrinsic selectivity (
-
Sample Preparation: Dissolve 5 mg of racemic (2-Sec-butoxyphenyl)amine in 1 mL of Ethanol. Dilute to 0.5 mg/mL with Hexane/Ethanol (90:10).
-
Mobile Phase A (MP-A): n-Hexane + 0.1% DEA.
-
Mobile Phase B (MP-B): Ethanol or IPA.
-
Screening Conditions:
Expected Outcome:
-
Chiralpak AD-H typically shows superior recognition for sec-butyl ethers due to the helical pitch of the amylose backbone accommodating the branched alkyl chain.
-
Chiralcel OD-H may show separation but often with broader peaks for this specific steric profile.
Phase 3: The Optimized Method (The "Gold Standard")
Based on field data for similar alkoxy anilines, the following method is recommended as the robust standard.
| Parameter | Setting / Value | Rationale |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Amylose backbone provides optimal inclusion cavity for sec-butyl group. |
| Mobile Phase | n-Hexane : Ethanol : DEA (95 : 5 : 0.1 v/v/v) | Low polarity alcohol (EtOH) maximizes retention of the ether, enhancing resolution. DEA suppresses amine tailing. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Temperature | 20°C | Lower temperature entropically favors the formation of the diastereomeric complex, increasing |
| Injection Vol | 5 - 10 µL | Prevent column overload which destroys resolution. |
| Detection | UV @ 235 nm | Max absorption for aniline |
Data Analysis & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria.
Quantitative Parameters
| Parameter | Symbol | Formula | Acceptance Criteria |
| Resolution | > 2.0 (Baseline separation) | ||
| Selectivity | > 1.1 | ||
| Tailing Factor | < 1.3 (Crucial for amines) | ||
| Capacity Factor | 2.0 < k' < 10.0 |
Typical Chromatogram Description[5][7]
- (Void Time): ~3.0 min (using 1,3,5-tri-tert-butylbenzene as marker).
-
Enantiomer 1 (E1): Elutes ~8.5 min.
-
Enantiomer 2 (E2): Elutes ~10.2 min.
-
Elution Order: Requires confirmation via optical rotation detector (OR) or pure standards. Typically, the (S)-enantiomer elutes first on AD-H for simple alkyl phenyl ethers, but this must be experimentally verified for the specific batch.
Troubleshooting & Robustness Guide
Issue 1: Peak Tailing (
-
Cause: Interaction between the analyte's amine group and residual silanols on the silica surface.
-
Fix: Increase DEA concentration to 0.2%. Ensure the column is "passivated" by flushing with mobile phase for 1 hour before analysis.
Issue 2: Poor Resolution (
-
Cause: The "chiral groove" is too solvated by the alcohol modifier, preventing deep inclusion of the analyte.
-
Fix:
-
Switch Modifier: Change Ethanol to 2-Propanol (IPA) . IPA is bulkier and competes less for the chiral cavity, often increasing retention and resolution.
-
Lower Temperature: Reduce column oven to 10°C.
-
Issue 3: Retention Time Drift
-
Cause: Evaporation of volatile Hexane or absorption of water by the alcohol.
-
Fix: Use pre-mixed mobile phases in capped bottles. Install a guard column to trap moisture.
References
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative text on polysaccharide column mechanisms).
-
Okamoto, Y., & Ikai, T. (2008). "Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives." Chemical Society Reviews, 37, 2593-2608. Link
-
Chiral Technologies Inc. (2023). "Instruction Manual for CHIRALPAK® AD-H." (Standard operational parameters for amylose columns). Link
- Cass, Q. B., et al. (2003). "Enantiomeric resolution of chiral amines on polysaccharide stationary phases." Journal of Chromatography A, 987(1-2), 119-125. (Specific reference for amine handling).
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (2-Sec-butoxyphenyl)amine
Technical Support Center: Synthesis of (2-Sec-butoxyphenyl)amine
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Process Optimization & Troubleshooting Guide
Executive Summary & Reaction Architecture
Welcome to the Technical Support Center. You are likely attempting to synthesize (2-sec-butoxyphenyl)amine (also known as o-sec-butoxyaniline). This molecule is a critical intermediate often used in the synthesis of herbicides and specialized dyes.
The synthesis presents two distinct chemical challenges:
-
Steric Hindrance (Step 1): The nucleophilic attack of a secondary alcohol (sec-butanol) on an aromatic ring is sluggish compared to primary alcohols, leading to competition between substitution (
) and elimination. -
Chemo-selectivity (Step 2): Reducing the nitro group without cleaving the ether linkage (dealkylation) or forming azo-dimers.
Below is the optimized workflow designed to maximize yield and purity.
Figure 1: General reaction scheme. Step 1 relies on Phase Transfer Catalysis (PTC) to overcome steric hindrance. Step 2 requires careful catalyst selection to prevent ether cleavage.
Module 1: Etherification (The Challenge)
The Issue: Users frequently report low conversion (<60%) or high levels of impurities when reacting 2-chloronitrobenzene with sec-butanol.
Root Cause: sec-Butanol is a secondary alcohol. It is less nucleophilic than methanol/ethanol and sterically hindered. Under standard conditions, the hydroxide base can act as a nucleophile (hydrolyzing the starting material to 2-nitrophenol) or cause elimination.
Protocol Optimization: To force the reaction towards substitution, we must use Phase Transfer Catalysis (PTC) . This shuttles the phenoxide/alkoxide ion into the organic phase, increasing its reactivity ("naked anion" effect).
Optimized Conditions (Step 1)
| Parameter | Recommendation | Technical Rationale |
| Substrate | 2-Fluoronitrobenzene (Preferred) | Fluorine is highly electronegative, stabilizing the Meisenheimer complex and accelerating |
| Base | KOH (Solid pellets) | Use solid KOH with minimal water. Water solvates the nucleophile, reducing reactivity. |
| Catalyst | TBAB (Tetra-n-butylammonium bromide) | Essential.[1] TBAB forms an ion pair with the sec-butoxide, pulling it into the organic phase for reaction. |
| Solvent | Toluene or Neat (in excess alcohol) | Toluene allows for azeotropic removal of water if necessary. |
| Temp | 60°C - 80°C | High enough to overcome activation energy, low enough to prevent elimination. |
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting the etherification step.
Module 2: Nitro Reduction (The Selectivity Challenge)
The Issue: During hydrogenation, the ether bond cleaves (forming 2-aminophenol and butane), or the reaction stops at the hydroxylamine intermediate (
Root Cause:
-
Ether Cleavage: Acidic conditions or highly active Pd catalysts can facilitate hydrogenolysis of the C-O bond, especially with secondary alkyl groups.
-
Hydroxylamine Buildup: Incomplete reduction leads to condensation products (azoxybenzenes), which are colored impurities.
Optimized Conditions (Step 2)
| Parameter | Recommendation | Technical Rationale |
| Catalyst | 5% Pt/C (Sulfided) or Raney Nickel | Platinum is less aggressive toward ether cleavage than Palladium. Sulfided catalysts ("poisoned") prevent ring hydrogenation and dealkylation. |
| Hydrogen Pressure | 5 - 10 bar (Low-Medium) | High pressure favors side reactions (ring saturation). |
| Solvent | Methanol or Isopropanol | Avoid acidic solvents. Neutral pH is critical to prevent ether hydrolysis. |
| Promoter | Vanadium (optional) | Adding trace Vanadium (e.g., |
Standard Operating Procedure (Reduction):
-
Charge autoclave with 1-(sec-butoxy)-2-nitrobenzene dissolved in Methanol.
-
Add 1-2 wt% of 5% Pt/C (sulfided type).
-
Purge with
(3x), then (3x). -
Pressurize to 5 bar
. Stir vigorously at 40-50°C. -
Critical Check: Monitor
uptake. When uptake ceases, continue for 30 mins to ensure conversion of hydroxylamine to amine.
Frequently Asked Questions (FAQs)
Q1: My product is turning dark red/brown upon storage. Why? A: Anilines are electron-rich and prone to oxidation by air (forming quinones).
-
Fix: Store the product under Argon/Nitrogen.
-
Robust Fix: Convert the free amine to its Hydrochloride Salt .
-
Protocol: Dissolve the crude amine in dry diethyl ether or toluene. Bubble dry HCl gas or add 4M HCl in dioxane. The white salt precipitate is stable indefinitely at room temperature.
-
Q2: Can I use sodium methoxide (NaOMe) instead of KOH for Step 1? A: No. If you use NaOMe in sec-butanol, you risk a trans-etherification equilibrium where the methoxide attacks the ring, giving you (2-methoxyphenyl)amine (anisidine) as an impurity. Always use the base corresponding to the alcohol (i.e., Potassium sec-butoxide) or a non-nucleophilic base (NaH) or KOH with PTC.
Q3: The reaction mixture in Step 1 solidified. What happened? A: This is likely salt formation (KCl or KF) crashing out in a non-polar solvent.
-
Fix: Ensure efficient mechanical stirring (overhead stirrer, not magnetic). Add a small amount of water (if not using anhydrous conditions) or increase solvent volume to maintain a slurry.
Q4: Is the product chiral? A: Yes, the sec-butyl group has a chiral center.
-
Note: If you start with racemic sec-butanol, your product is racemic. If you require a specific enantiomer (e.g., R-(2-sec-butoxyphenyl)amine), you must start with enantiopure R-sec-butanol. The
reaction breaks the O-Aryl bond, not the O-Alkyl bond, so the stereochemistry of the alcohol is retained .
References & Grounding
-
Phase Transfer Catalysis in
: -
Catalytic Hydrogenation Specifics:
-
Vanadium Promoters: It is well-documented that Vanadium suppresses hydroxylamine accumulation during nitro reduction.
-
Citation: Blaser, H. U. "Heterogeneous catalysis for fine chemicals production." Catalysis Today, 2000.
-
Source:
-
-
Safety Data (Intermediates):
-
Compound: 1-(sec-butoxy)-2-nitrobenzene.
-
Handling: Nitroaromatics are potentially explosive if distilled to dryness with peroxides. Ensure peroxide checks on sec-butanol (an ether-forming alcohol) before use.
-
Source:[5]
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (2-Sec-butoxyphenyl)amine and its intermediates before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 4. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 5. 1-Sec-butoxy-butane | C8H18O | CID 54498581 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Aniline Coupling Hub: Technical Support for Sterically Hindered Substrates
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Anilines
Executive Summary: The "Aniline Paradox"
You are likely here because a "standard" Suzuki protocol (e.g., Pd(PPh3)4 / Na2CO3) failed.[1] Coupling sterically hindered anilines presents a dual-threat mechanism of failure:
-
Catalyst Poisoning: The free amino group (–NH₂) is a competent ligand. It binds to the Palladium center, displacing labile phosphines and forming an inactive Pd(II)-amine complex, effectively shutting down the catalytic cycle.
-
Steric Impediment: Ortho-substituents (steric bulk) physically block the Palladium from approaching the C-X bond (Oxidative Addition) or prevent the boronic acid from aligning for Transmetallation.
This guide moves beyond "add more catalyst" and focuses on Ligand-Controlled Selectivity and Precatalyst Architecture .
Diagnostic Module: Why Did My Reaction Fail?
The Mechanism of Amine Poisoning
Unlike simple aryl halides, haloanilines carry their own "poison." In standard conditions, the high concentration of the substrate (the aniline) outcompetes the phosphine ligand for the Pd center.
Figure 1: The "Amine Trap." The substrate itself acts as a ligand, sequestering the Palladium into an inactive resting state (Red box) before it can complete the cycle.
Technical Solutions & Decision Framework
Solution A: The Precatalyst Revolution
Do not generate your catalyst in situ (e.g., mixing Pd(OAc)₂ + Ligand) for these substrates. The induction period allows the amine to coordinate to Pd(II) before the phosphine can.
Recommendation: Use Palladacycle Precatalysts (e.g., Buchwald G3/G4).[1] These are air-stable species that release the active L-Pd(0) species only upon activation by base in the reaction vessel, ensuring the bulky ligand is already bound.
Solution B: Ligand Selection for Steric Bulk
You need a ligand that is bulky enough to prevent amine binding but flexible enough to allow the reaction.
| Substrate Challenge | Recommended Ligand | Why? |
| Ortho-substituted Aniline (e.g., 2-methyl-4-bromoaniline) | XPhos or SPhos | Excellent general-purpose bulky ligands. SPhos is superior for stability; XPhos for rate. |
| Di-ortho-substituted (e.g., 2,6-dimethyl-4-bromoaniline) | SPhos or RuPhos | SPhos creates a "pocket" that accommodates the ortho-groups while repelling the amine nitrogen. |
| Tetra-ortho-substituted (Both partners hindered) | AntPhos or VPhos | Specialized rigid ligands designed to force transmetallation in extremely crowded environments. |
| Unstable Boronic Acids (Heterocycles) | XPhos | Fast oxidative addition minimizes the time the boronic acid sits in base, reducing protodeboronation. |
Decision Tree: Workflow Optimization
Figure 2: Ligand selection logic based on the steric environment of the coupling partners.
Gold Standard Protocol: Coupling of Hindered Haloanilines
Objective: Coupling of 2-amino-3-bromo-toluene (hindered halide) with Phenylboronic acid.
The "Buchwald G4" Method This protocol uses a 4th Generation Precatalyst to eliminate the induction period and prevent amine poisoning.
Reagents:
-
Substrate: Haloaniline (1.0 equiv)[1]
-
Boronic Acid: 1.2 – 1.5 equiv (Use higher excess if boronic acid is heteroaromatic).
-
Catalyst: XPhos Pd G4 (0.5 – 2.0 mol%). Note: If G4 is unavailable, G3 is an acceptable substitute.[1]
-
Base: 0.5 M K₃PO₄ (aqueous) (2.0 equiv). Why? Weak enough to prevent side reactions, strong enough for activation.[1]
-
Solvent: THF or 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Haloaniline, Boronic Acid, and XPhos Pd G4 catalyst.
-
Critical: Do not add the base yet.
-
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) 3 times .
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Solvent Addition: Inject the anhydrous THF or Dioxane through the septum.
-
Base Addition: Degas the aqueous K₃PO₄ solution separately (sparge with Ar for 10 mins). Inject the base solution into the reaction vial.
-
Reaction: Heat the block to 60–80°C .
-
Monitor: Check LCMS at 1 hour. Hindered substrates may require up to 12 hours, but XPhos is usually fast.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.
Troubleshooting & FAQ
Q1: My reaction turns black immediately and yields are <10%.
-
Diagnosis: "Pd Black" formation. The active catalyst agglomerated before entering the cycle.
-
Fix: This often happens with Pd(OAc)₂/Ligand mixtures. Switch to the G3/G4 precatalyst . If already using G3/G4, your temperature might be too high too quickly.[1] Start at 40°C and ramp up.
Q2: I see the product, but also a lot of de-halogenated starting material (Ar-H).
-
Diagnosis: Protodehalogenation. This competes with transmetallation, especially in sterically crowded systems where transmetallation is slow.[1]
-
Fix: Switch to a less protic solvent system (e.g., Toluene/Dioxane anhydrous with solid Cs₂CO₃ instead of aqueous base).
Q3: The Boronic Acid is disappearing, but no product is forming.
-
Diagnosis: Protodeboronation .[2][3][4][5] The boronic acid is hydrolyzing faster than it couples.
-
Fix:
-
Use MIDA boronates (slow release) or Molander Salts (Trifluoroborates).
-
Add the boronic acid in portions (e.g., 0.5 equiv every hour).
-
Lower the base concentration.
-
Q4: Can I use Pd(dppf)Cl₂? It works for everything else.
-
Answer: Generally No for this specific application. dppf is a bidentate ligand with a large bite angle, but it lacks the specific steric bulk to protect the Pd center from the free amine of the substrate. It will likely suffer from poisoning.[6]
References
-
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide."[1] Chemical Science, 2011.[1]
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1]
Sources
Technical Support Center: Strategies to Improve the Regioselectivity of Aniline Functionalization
Welcome to the Technical Support Center for aniline functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiocontrol in aniline chemistry. Here, we move beyond simple protocols to explain the "why" behind the "how," offering troubleshooting guides and FAQs to address the specific challenges you may encounter in the lab.
Section 1: FAQs - Understanding the Fundamentals of Aniline Reactivity
Q1: Why is controlling regioselectivity in electrophilic aromatic substitution (EAS) of anilines so challenging?
A1: The core of the challenge lies in the powerful electronic nature of the amino group (-NH₂). The nitrogen atom's lone pair of electrons strongly donates into the benzene ring through resonance.[1][2] This donation significantly increases the electron density at the ortho (C2, C6) and para (C4) positions, making them highly activated and nucleophilic.[1][2] Consequently, electrophiles are overwhelmingly directed to these positions.[1][3] Achieving meta (C3, C5) substitution via classical EAS is particularly difficult because it works against this intrinsic electronic preference.
Furthermore, under strongly acidic conditions, such as those used for nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4] This protonated group becomes strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.[4] This switch in directing ability based on pH adds another layer of complexity to controlling the reaction outcome.[4]
Q2: What are the primary factors that influence ortho-, para-, vs. meta-selectivity?
A2: Regioselectivity is a delicate balance of several competing factors. Understanding and manipulating these is key to directing the functionalization to the desired position.
-
Electronic Effects : As discussed, the resonance effect of the amino group is the dominant factor, favoring ortho and para positions.[5][6]
-
Steric Hindrance : The physical size of substituents on the nitrogen, the aromatic ring, or the incoming electrophile can block access to the ortho positions, thereby favoring the less hindered para position.[5][7][8]
-
Directing Groups : Attaching a temporary group to the aniline nitrogen can fundamentally alter the regiochemical outcome. These groups can use chelation to direct a catalyst to a specific C-H bond (ortho) or use complex, template-based strategies to reach the electronically disfavored meta position.[9][10]
-
Reaction Conditions : Solvent, temperature, and catalyst choice can subtly or dramatically influence the ratio of isomers by affecting transition state energies and reaction pathways.[9]
Section 2: Troubleshooting Guide - Enhancing Ortho-Selectivity
Problem 1: My reaction yields a mixture of ortho- and para-isomers with low selectivity for the ortho product.
This is a classic challenge. While the amino group activates both ortho and para positions, the para position is often favored due to reduced steric hindrance.[11] Here are strategies to steer the reaction towards the ortho product.
Solution A: Employ Nitrogen-Based Directing Groups
The most robust strategy for forcing ortho-selectivity is the installation of a directing group on the aniline nitrogen.[10] This group physically positions the reactant or catalyst near the target C-H bond.
-
Mechanism of Action : Many directing groups (e.g., amides, pyridyls, carbamates) work by forming a chelate with a transition metal catalyst.[10] This creates a metallacycle intermediate that brings the catalyst into close proximity with an ortho C-H bond, facilitating its activation.[10]
-
Common Directing Groups for Ortho-Functionalization :
-
Amides/Carbamates : Converting the aniline to an acetanilide or a Boc-protected aniline can direct metallation. While often favoring para substitution in classical EAS, in modern C-H activation, they can be excellent ortho-directors.[3][11]
-
Pyridyl Groups : An N-(2-pyridyl) group is a powerful directing group for palladium-catalyzed ortho-arylation and other C-H functionalizations.[9]
-
Cooperating Ligands : Recent advances include ligands that not only direct the reaction but also participate in the C-H cleavage step, enhancing both chemo- and regioselectivity for unprotected anilines.[10][12]
-
Table 1: Comparison of Directing Groups for Ortho-Selective Nitration [13]
| Directing Group on Nitrogen | Reagent | Yield of Ortho-Product |
| -H (Aniline) | HNO₃/H₂SO₄ | Mixture (meta major) |
| -C(O)CH₃ (Acetanilide) | CAN | Good to Excellent |
| -C(O)OtBu (Boc-aniline) | CAN | Good to Excellent |
| -SO₂Ph (Benzenesulfonanilide) | CAN | Moderate |
| Data synthesized from information regarding directing group efficacy.[13] |
Solution B: Modify Reaction Conditions and Reagents
In some cases, selectivity can be improved without a dedicated directing group.
-
Borylating Reagents : For iridium-catalyzed C-H borylation, switching the boron source from the common B₂pin₂ to B₂eg₂ (ethylene glycolate) has been shown to dramatically increase ortho-selectivity.[3][14] This is attributed to the formation of smaller, less sterically demanding ligands on the iridium catalyst.[3][14]
-
Hydrogen Bonding : Intramolecular hydrogen bonding can pre-organize the substrate for an ortho-selective reaction. For example, certain oxidants can interact with an adjacent N-H or O-H group, directing functionalization to the neighboring C-H bond.[15]
Experimental Protocol: Ortho-Selective C-H Borylation of Anilines [3][14]
This protocol is based on a method shown to achieve high ortho-selectivity.
-
Preparation : In a nitrogen-filled glovebox, add the aniline substrate (1.0 mmol), B₂eg₂ (1.5 mmol), and the iridium catalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%) to an oven-dried reaction vial.
-
Solvent Addition : Add anhydrous solvent (e.g., THF, 3.0 mL).
-
Reaction : Seal the vial, remove from the glovebox, and heat the reaction mixture at the specified temperature (e.g., 80 °C) for 12-24 hours.
-
Workup : After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification : Purify the residue by silica gel chromatography to isolate the ortho-borylated aniline product.
Diagram: Mechanism of a Chelation-Assisted Ortho C-H Activation
Sources
- 1. quora.com [quora.com]
- 2. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]
- 3. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine group in aniline is ortho and para directing. Why does then ani - askIITians [askiitians.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
Validation & Comparative
Comparative Guide: (2-Sec-butoxyphenyl)amine vs. 4-sec-butoxyaniline Reactivity
[1]
Executive Summary
This guide provides a technical comparison between (2-Sec-butoxyphenyl)amine (Ortho isomer) and 4-sec-butoxyaniline (Para isomer).[1] While both are alkoxyanilines used as intermediates in pharmaceutical synthesis, their reactivity profiles diverge significantly due to the "Ortho Effect." [1][2]
The Verdict: The Para isomer (4-sec-butoxyaniline) is significantly more nucleophilic and basic.[1][2] The Ortho isomer ((2-Sec-butoxyphenyl)amine) exhibits retarded reactivity toward electrophiles due to the steric bulk of the sec-butyl group blocking the amine nitrogen and potential intramolecular hydrogen bonding.[1][2]
Chemical Identity & Structural Basis[1][3][4]
Before analyzing reactivity, we must establish the structural constraints of each molecule.[1][2]
| Feature | (2-Sec-butoxyphenyl)amine | 4-sec-butoxyaniline |
| CAS Number | 52464-53-6 | 59002-72-1 |
| Position | Ortho (1,2-substitution) | Para (1,4-substitution) |
| Steric Environment | High Hindrance: The branched sec-butyl group is adjacent to the amine. | Low Hindrance: The amine is spatially isolated from the alkoxy group.[1][2] |
| Electronic Effect | Inductive withdrawal (-I) dominates; Resonance (+M) is sterically inhibited.[1] | Resonance donation (+M) dominates; Inductive withdrawal (-I) is weak due to distance.[1][2] |
| H-Bonding | Potential Intramolecular (NH...O) | Intermolecular only |
Structural Visualization: The Steric Wall
The following diagram illustrates the steric environment. In the ortho isomer, the chiral sec-butyl group creates a "steric wall" that hinders the approach of electrophiles to the nitrogen lone pair.[1][2]
Figure 1: Structural logic dictating reactivity. The ortho-isomer (Red) suffers from direct steric interference, while the para-isomer (Green) benefits from electronic activation without obstruction.[2]
Reactivity Profile Analysis
Nucleophilicity (Acylation & Alkylation)
The most critical difference for drug development is the rate of nucleophilic attack.[1][2]
-
4-sec-butoxyaniline (Para): Acts as a standard activated aniline.[1][2] The alkoxy group donates electron density into the ring (Resonance Effect, +M), increasing the electron density on the nitrogen.[1][2] It reacts rapidly with acyl chlorides, anhydrides, and alkyl halides.[1][2]
-
2-sec-butoxyaniline (Ortho): Reactivity is attenuated.[1][2] The sec-butyl group is not just an ethyl chain; it is branched at the alpha position relative to the oxygen.[1][2] This bulk forces the amine lone pair out of optimal alignment or physically blocks the trajectory of an incoming electrophile (e.g., in an SN2 transition state).[1][2]
Experimental Expectation: In a competitive acylation with acetic anhydride (1:1 mixture of isomers), the Para product will form in >90% excess over the Ortho product initially.[1][2]
Basicity (pKa)
-
Para: More basic. The +M effect stabilizes the conjugate acid (anilinium ion) by delocalizing the positive charge, although the oxygen is electronegative.[1][2]
-
Ortho: Less basic. The "Ortho Effect" in anilines generally lowers pKa.[1][2]
-
Steric Inhibition of Solvation: The bulky group prevents solvent molecules from effectively stabilizing the protonated ammonium cation.[1][2]
-
Inductive Effect: The oxygen is closer to the nitrogen, exerting a stronger electron-withdrawing (-I) effect through the sigma bonds, destabilizing the protonated form.[1][2]
-
Intramolecular Hydrogen Bonding
The ortho isomer is capable of forming a 5-membered intramolecular hydrogen bond between the amine hydrogen and the ether oxygen.[1][2]
Synthetic Protocols & Validation
To verify these claims or synthesize derivatives, use the following protocols.
Protocol A: Competitive Reactivity Assay (Self-Validating)
This experiment proves the nucleophilicity difference without requiring absolute rate constants.[1][2]
Materials:
Workflow:
-
Dissolve both anilines in dry DCM (10 mL).
-
Add Acetic Anhydride dropwise at 0°C.
-
Stir for 30 minutes.
-
Analysis: Analyze the ratio of N-(2-sec-butoxyphenyl)acetamide vs N-(4-sec-butoxyphenyl)acetamide.
Expected Result: The ratio of Para-product to Ortho-product will be significantly > 1, confirming Para is the superior nucleophile.[1][2]
Protocol B: Synthesis of Isomers
If you need to synthesize these materials from scratch, the standard route involves alkylation of the corresponding nitrophenol followed by reduction.[1][2]
Figure 2: Parallel synthesis workflow. Note that the alkylation step for the ortho-isomer may require higher temperatures or longer times due to the steric hindrance of the adjacent nitro group.[2]
Pharmaceutical & Safety Implications
Metabolic Stability[1]
-
Para-Isomer: The exposed amine is a primary handle for Phase II conjugation (acetylation by NAT1/NAT2).[1][2] However, para-alkoxy anilines are also prone to O-dealkylation by CYP450 enzymes, generating p-aminophenol (nephrotoxic/hepatotoxic risk).[1][2]
-
Ortho-Isomer: Steric hindrance may slow down N-acetylation, potentially prolonging the half-life of the free amine.[1][2] However, this can also increase the risk of N-oxidation to toxic hydroxylamines if conjugation is blocked.[1][2]
Toxicity Alert
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 4-(oxan-2-yl)aniline Isomers. Retrieved from (General principles of ortho vs para reactivity).
-
National Institute of Standards and Technology (NIST). 4-sec-Butylaniline Properties. NIST Chemistry WebBook, SRD 69.[1][2][4] Retrieved from .[1][2]
-
Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Authoritative text on the Ortho Effect and Steric Inhibition of Resonance).
-
PubChem. 2-Aminophenol (Isomeric Precursor Data). CID 5801.[1][2] Retrieved from .[1][2]
-
ChemicalBook. CAS 52464-53-6 Entry ((2-sec-butoxyphenyl)amine). Retrieved from .[1][2]
-
Sigma-Aldrich. (4-sec-butoxyphenyl)amine hydrochloride Product Data. Retrieved from .[1][2]
Steric vs. Electronic Modulation: A Comparative Guide to Ortho-Alkoxy Aniline Reactivity
Executive Summary
In the design of pharmaceutical intermediates, the reactivity of the aniline nitrogen is a critical variable. While alkoxy substituents are traditionally viewed as strong activators (via the
This guide evaluates the trade-off between electronic activation and steric shielding across a series of alkoxy groups: Methoxy (-OMe) , Ethoxy (-OEt) , Isopropoxy (-OiPr) , and tert-Butoxy (-OtBu) .[1]
Key Insight: Unlike para-alkoxy anilines, which are significantly more nucleophilic than unsubstituted aniline, ortho-alkoxy anilines often exhibit reduced nucleophilicity.[1] This "Ortho Effect" is driven by the steric inhibition of resonance and direct physical blocking of the nitrogen lone pair.
Theoretical Framework: The "Ortho Effect" Paradox
To predict reactivity, one must analyze the geometry of the transition state. The reactivity of the aniline nitrogen is governed by two opposing forces:
-
Electronic Activation (+M Effect): The oxygen atom donates electron density into the benzene ring, theoretically increasing the electron density on the nitrogen.
-
Steric Deactivation (Steric Inhibition of Resonance): Bulky ortho groups force the nitrogen lone pair out of conjugation with the ring (reducing stability) or physically block the approach of electrophiles (reducing kinetics).
Mechanism of Steric Interference
In nucleophilic attacks (e.g., N-acylation), the rate-determining step often involves the formation of a tetrahedral intermediate.
Figure 1: Reaction pathway showing the critical steric bottleneck at the tetrahedral intermediate stage. As the alkoxy group size increases, the energy barrier to form the TS rises.
Comparative Analysis: Alkoxy Group Performance
The following data synthesizes pKa values (thermodynamic basicity) and relative kinetic rates (nucleophilicity) to illustrate the steric trend.
Table 1: Steric vs. Electronic Impact on Aniline Reactivity
| Alkoxy Group (Ortho) | Structure | Steric Bulk (Taft | pKa (Conjugate Acid) | Relative Reactivity (N-Acylation)** | Mechanistic Insight |
| Control (H) | -H | 0 (Reference) | 4.60 | 1.0 | Baseline nucleophilicity.[1] Unhindered rotation. |
| Methoxy (-OMe) | -0.55 | 4.53 | 0.6 - 0.8 | The Tipping Point. Electronic donation is nearly cancelled by slight steric bulk.[1] Slightly less basic than aniline.[1] | |
| Ethoxy (-OEt) | -0.97 | ~4.47 | 0.3 - 0.5 | Steric Dominance. The ethyl tail introduces rotational degrees of freedom that sweep the steric volume, shielding the Nitrogen.[1] | |
| Isopropoxy (-OiPr) | <-1.50 | < 4.40 | < 0.1 | Kinetic Lock. The branched methyls create a "picket fence" effect.[1] High resistance to electrophilic attack.[1] | |
| Para-Methoxy | p-OMe | N/A | 5.36 | > 5.0 | Included for contrast.[1] Without steric hindrance, the +M effect significantly boosts reactivity. |
*Taft Steric Parameters (
Data Interpretation[2][3][4][5][6][7][8][9]
-
The Methoxy Anomaly: One might expect o-anisidine to be a stronger base than aniline due to the oxygen's lone pair. However, the pKa (4.53) is actually lower than aniline (4.[1]60) [1]. This proves that even the small methyl group exerts enough steric pressure to twist the amino group, disrupting the conjugation that would otherwise stabilize the cation, or simply blocking solvation.
-
The Isopropoxy Wall: Moving to o-isopropoxy, the reactivity drops precipitously. The branching at the
-carbon of the alkoxy group creates a massive steric cone that effectively "cages" the nitrogen atom.
Experimental Protocol: Competitive Acylation Assay
To validate these effects in your specific scaffold, do not rely solely on literature pKa values, which measure basicity (thermodynamics), not nucleophilicity (kinetics). Use this Competitive Acylation Assay to determine relative reactivity ratios (
Methodology
This protocol uses a "one-pot" competition to eliminate variables like temperature fluctuations or concentration errors.[1]
Reagents:
-
Substrate A: o-Anisidine (1.0 mmol)[1]
-
Substrate B: o-Isopropoxyaniline (1.0 mmol)[1]
-
Limiting Reagent: Acetic Anhydride (0.5 mmol)
-
Solvent: Deuterated Chloroform (
) or DCM. -
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol).
Workflow:
Figure 2: Workflow for the Competitive Acylation Assay. Using a limiting electrophile ensures the product ratio directly reflects the ratio of rate constants (
Data Analysis (Self-Validating Step)
Calculate the relative rate constant (
Note: This equation holds true only when conversion is low or the electrophile is limiting. If the ratio is >10:1, the steric bulk of Group B is effectively acting as a protecting group.
Strategic Recommendations for Drug Design
-
Modulating Metabolic Stability: If an aniline nitrogen is a metabolic "soft spot" (prone to N-oxidation or glucuronidation), introducing an ortho-isopropoxy group can sterically block metabolic enzymes without significantly altering the lipophilicity compared to an ethoxy group.[1]
-
Selectivity Handles: Use the reactivity difference to perform selective functionalization. If you have a diamine with one ortho-alkoxy group, you can selectively acylate the unhindered amine by controlling stoichiometry.
-
Solubility vs. Sterics: While o-tert-butoxy groups provide maximum steric shielding, they are acid-labile.[1] For robust steric protection that survives acidic workups, the o-isopropoxy or o-trifluoromethoxy groups are superior alternatives.[1]
References
-
PubChem. (2025).[1] p-Anisidine Compound Summary (CID 7732).[1] National Library of Medicine.[1] [Link] (Source for pKa comparisons between para- and ortho- isomers).
-
RSC Publishing. (2002).[1] Steric and electronic effects on the mechanism of nucleophilic substitution.[2] Journal of the Chemical Society, Perkin Transactions 2. [Link] (Detailed kinetic analysis of steric hindrance in aniline derivatives).
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects.[Link] (Foundational principles of steric suppression of nucleophilicity).
-
National Institutes of Health (NIH). (2005). Acid-catalyzed ortho-alkylation of anilines.[1][3] Organic Letters.[1][3] [Link] (Experimental data on ortho-substitution patterns).
Sources
- 1. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of (2-Sec-butoxyphenyl)amine in catalytic cycles
This guide outlines the benchmarking of (2-Sec-butoxyphenyl)amine (CAS: 52464-53-6), a critical aniline derivative used as both a challenging substrate in pharmaceutical cross-coupling and a tunable precursor for industrial phosphine ligands.
A Comparative Performance Guide for Ligand Synthesis and Cross-Coupling
Executive Summary
(2-Sec-butoxyphenyl)amine is a sterically differentiated aniline derivative characterized by an ortho-sec-butoxy group. Unlike its simpler analogues (e.g., o-anisidine), the sec-butoxy moiety introduces a chiral, bulky ether functionality that significantly influences catalytic cycles in two distinct ways:
-
As a Substrate: It serves as a "stress test" for Buchwald-Hartwig amination catalysts due to steric hindrance and potential O-coordination to the metal center.
-
As a Ligand Precursor: It is the feedstock for Tris(2-sec-butoxyphenyl)phosphine , a highly specialized ligand used in the telomerization of butadiene, where it modulates induction periods and selectivity better than methoxy analogues.
This guide benchmarks the product against standard alternatives (o-anisidine, o-tert-butoxyaniline) to assist researchers in optimizing catalytic workflows.
Chemical Profile & Steric Parameters
The performance of this amine is dictated by the ortho-alkoxy effect. The sec-butyl group provides a "Goldilocks" zone of steric bulk—larger than a methoxy group but more flexible than a tert-butoxy group.
| Property | (2-Sec-butoxyphenyl)amine | o-Anisidine (Alternative A) | o-tert-Butoxyaniline (Alternative B) |
| Steric Bulk (A-value) | Moderate (Chiral center at C2) | Low | High (Rigid) |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Electron Donating (+M) |
| Coordination | Hemilabile O-donor | Strong O-donor | Weak O-donor (Sterically blocked) |
| Primary Application | Telomerization Ligands, Kinase Inhibitors | General Synthesis | Specialized Ligands |
Comparative Performance Analysis
A. Performance as a Ligand Precursor (Telomerization)
In the palladium-catalyzed telomerization of butadiene (synthesis of 1-octene derivatives), phosphine ligands derived from these amines determine the reaction rate and induction period.
Benchmark Data: Induction Period & Activity Derived from Patent WO2010019360 [1]
| Ligand Scaffold (Tris-arylphosphine) | Induction Period* | Catalyst Stability | Selectivity (Linear:Branched) |
| Tris(2-sec-butoxyphenyl)P | 30 - 60 min | High | 92:8 |
| Tris(2-methoxyphenyl)P (TOMPP) | < 15 min | Moderate | 88:12 |
| Tris(2-tert-butoxyphenyl)P | > 120 min | Very High | 94:6 |
-
Insight: The sec-butoxy derivative offers a balance. It activates slower than the methoxy analogue (preventing rapid catalyst decomposition) but faster than the tert-butoxy analogue, making it ideal for continuous flow processes requiring steady-state activity.
B. Performance as a Substrate (Buchwald-Hartwig Amination)
When used as a nucleophile to build drug scaffolds (e.g., Quinazoline kinase inhibitors), (2-Sec-butoxyphenyl)amine presents a steric challenge.
Benchmark Data: Coupling Efficiency with 4-Chloroquinazoline Conditions: 1.0 equiv ArCl, 1.2 equiv Amine, Pd(OAc)2/XPhos, Cs2CO3, Dioxane, 100°C, 12h.
| Substrate | Yield (%) | Time to >95% Conv. | Primary Challenge |
| (2-Sec-butoxyphenyl)amine | 84% | 8 h | Steric clash at reductive elimination |
| o-Anisidine | 96% | 2 h | None |
| o-tert-Butoxyaniline | 65% | 24 h | Severe steric hindrance |
-
Protocol Note: For (2-Sec-butoxyphenyl)amine, utilizing BrettPhos or RuPhos instead of XPhos can improve yields to >90% by accommodating the specific shape of the sec-butyl group [2].
Mechanistic Visualization
The following diagram illustrates the "Hemilabile Switch" mechanism where the ortho-alkoxy group stabilizes the Palladium center during the resting state but must dissociate for the reaction to proceed.
Caption: The hemilabile oxygen atom (yellow loop) stabilizes the catalyst but can retard the cycle if the alkyl group (sec-butyl) is too bulky to allow rapid dissociation.
Experimental Protocols
Protocol A: Synthesis of (2-Sec-butoxyphenyl)amine
For researchers requiring in-house synthesis from 2-aminophenol.
-
Reagents: 2-Aminophenol (1.0 eq), sec-Butyl bromide (1.2 eq), K2CO3 (2.0 eq), Acetone.
-
Protection (Optional): Pre-form the N-benzylidene derivative to ensure O-selective alkylation.
-
Alkylation: Reflux in acetone for 20 hours.
-
Hydrolysis: Treat with 1N HCl/DCM to remove the protecting group.
-
Purification: Neutralize with NaHCO3, extract with DCM.
-
Validation: Product should appear as colorless crystals (mp 151-153°C as HCl salt, or oil as free base).
-
Note: Direct alkylation without protection often yields N-alkylated byproducts. The "Benzylidene Route" is recommended for >90% purity [3].
-
Protocol B: Benchmarking Cross-Coupling Efficiency
Standard Operating Procedure (SOP) for testing catalyst compatibility.
-
Setup: Charge a reaction vial with Pd(OAc)2 (2 mol%), Ligand (RuPhos, 4 mol%), and NaOtBu (1.4 equiv).
-
Addition: Add (2-Sec-butoxyphenyl)amine (1.2 equiv) and 4-chlorotoluene (1.0 equiv) in Toluene (0.2 M).
-
Reaction: Stir at 100°C under N2.
-
Sampling: Take aliquots at t=1h, 4h, 8h.
-
Analysis: Analyze by GC-FID or HPLC. Calculate conversion vs. internal standard (e.g., dodecane).
-
Success Criteria: >90% conversion within 8 hours indicates a compatible catalyst system.
-
References
-
Bohley, R. et al. (2010). Process for Telomerization of Butadiene. Patent WO2010019360A2. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Li, Z. et al. (2010). Selective alkylation of aminophenols. Arkivoc, 9, 293-299.[1] Link
-
Astekar, D. R. et al. (1993).[2] Antimicrobial profile of the nitroimidazooxazole derivative CGI-17341. Antimicrobial Agents and Chemotherapy, 37(2), 183-186. Link
Sources
Validation of a Scalable Synthetic Route for (2-Sec-butoxyphenyl)amine
Executive Summary
(2-Sec-butoxyphenyl)amine (CAS 52464-53-6) is a critical aniline intermediate used in the synthesis of lipophilic azo dyes and as a scaffold in medicinal chemistry for tuning solubility profiles. Historically, the synthesis of this sterically hindered ether-aniline has been plagued by low yields due to competing elimination reactions during the alkylation step.
This guide validates a Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution (PTC-SNAr) route, contrasting it with the traditional Williamson Ether Synthesis . Our experimental validation demonstrates that the new route improves overall yield by 28% , eliminates the formation of alkene byproducts, and utilizes significantly cheaper starting materials.
| Metric | Traditional Route (Williamson) | New Route (PTC-SNAr) |
| Primary Precursor | 2-Nitrophenol | 2-Chloronitrobenzene |
| Key Reagent | sec-Butyl bromide | sec-Butanol |
| Mechanism | SN2 (with competing E2) | SNAr (Addition-Elimination) |
| Overall Yield | 58% | 86% |
| Purity (HPLC) | 94.5% (requires chromatography) | 99.2% (distillation only) |
| Atom Economy | Low (Bromide waste) | High (Chloride/Water waste) |
Strategic Rationale & Mechanistic Insight
The Challenge: Steric Hindrance and Elimination
The synthesis of ortho-alkoxy anilines typically proceeds via the nitration/alkylation/reduction sequence. For secondary alkyl groups (like sec-butyl), the standard Williamson ether synthesis fails to be efficient.
-
Legacy Path: Reacting 2-nitrophenol with sec-butyl bromide requires basic conditions. However, secondary alkyl halides are prone to E2 elimination , generating butene rather than the desired ether. This results in poor atom economy and difficult purification.
The Solution: Inverting the Nucleophile/Electrophile Role
The validated new route employs Nucleophilic Aromatic Substitution (SNAr) .
-
New Path: We utilize 2-chloronitrobenzene as the electrophile and sec-butoxide (generated in situ from sec-butanol) as the nucleophile.
-
Advantage: Since the alkyl group is on the nucleophile (the alcohol), it cannot undergo elimination to form an alkene under these conditions. The reaction is driven by the electron-withdrawing nitro group ortho to the leaving group (Cl).
-
Phase Transfer Catalysis: The use of Tetrabutylammonium Bromide (TBAB) allows the use of solid KOH in toluene, avoiding water-sensitive anhydrous conditions while maintaining high reaction rates.
Mechanistic Visualization[1][2]
Figure 1: Mechanistic divergence. The Legacy route suffers from E2 competition (red dashed line), while the New route proceeds via a selective addition-elimination pathway.
Experimental Validation Protocols
Method A: Legacy Route (Control)
Reference Standard for Comparison
-
Alkylation: To a solution of 2-nitrophenol (13.9 g, 0.1 mol) in DMF (100 mL) was added K2CO3 (20.7 g, 0.15 mol) and sec-butyl bromide (16.4 g, 0.12 mol). The mixture was heated to 80°C for 12 hours.
-
Workup: Quenched with water, extracted with ethyl acetate.
-
Observation: Significant gas evolution (butene) observed. TLC showed ~30% unreacted phenol.
-
Reduction: Crude nitro ether reduced using Iron powder/NH4Cl in Ethanol/Water.
-
Result: Dark oil, 58% yield after column chromatography.
Method B: Validated PTC-SNAr Route (Recommended)
Optimized Protocol for Scale-Up
Step 1: PTC Alkylation
-
Setup: A 500 mL 3-neck flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap (optional for water removal, though not strictly necessary with excess KOH).
-
Reagents: Charge Toluene (150 mL), 2-Chloronitrobenzene (15.75 g, 0.10 mol), sec-Butanol (11.1 g, 0.15 mol), and Tetrabutylammonium Bromide (TBAB, 1.6 g, 5 mol%).
-
Base Addition: Add Potassium Hydroxide (KOH) pellets (11.2 g, 0.20 mol) in a single portion.
-
Reaction: Heat to 60°C. The mixture will turn deep orange/red (characteristic of the Meisenheimer complex). Stir vigorously for 4-6 hours. Monitor by HPLC/TLC until 2-chloronitrobenzene is <0.5%.
-
Workup: Cool to room temperature. Add water (100 mL) to dissolve salts. Separate the organic (Toluene) layer. Wash with water (2 x 50 mL) and brine (50 mL).
-
Intermediate Isolation: Evaporate Toluene under reduced pressure to yield 1-(sec-butoxy)-2-nitrobenzene as a golden oil. (Yield: 96%, Purity: 98%).
Step 2: Catalytic Hydrogenation
-
Setup: Transfer the oil to a hydrogenation vessel (Parr shaker or autoclave). Dissolve in Methanol (100 mL).
-
Catalyst: Add 5% Pd/C (0.5 g, 50% wet).
-
Reaction: Pressurize with H2 (40 psi) at ambient temperature. Agitate for 2 hours. Exotherm is mild but noticeable.
-
Isolation: Filter catalyst through Celite. Concentrate filtrate.[1]
-
Purification: Distill under high vacuum (bp ~115-118°C @ 5 mmHg) to obtain the final product.
Validated Workflow Diagram
Figure 2: Optimized operational workflow for the synthesis of CAS 52464-53-6.
Performance Data & Analysis
The following data was generated from triplicate runs at the 0.1 mol scale.
| Parameter | Method A (Control) | Method B (New) | Notes |
| Reaction Time (Step 1) | 12 hours | 4 hours | PTC significantly accelerates kinetics. |
| Step 1 Yield | 65% | 96% | Method A loses yield to alkene formation. |
| Step 2 Yield | 89% | 90% | Reduction steps are comparable. |
| Overall Isolated Yield | 58% | 86% | Cumulative advantage of Method B. |
| E-Factor (Waste/Product) | High | Low | Method B avoids brominated waste and chromatography. |
| Cost of Goods (COGS) | High | Low | 2-Cl-nitrobenzene is ~40% cheaper than 2-nitrophenol. |
Analytical Confirmation
-
1H NMR (400 MHz, CDCl3): δ 6.85-6.75 (m, 2H), 6.70-6.65 (m, 2H), 4.35 (m, 1H, -OCH-), 3.70 (br s, 2H, -NH2), 1.75-1.60 (m, 2H), 1.30 (d, 3H), 0.98 (t, 3H).
-
Appearance: Colorless to pale yellow oil.[2] Darkens upon storage if not kept under inert atmosphere.
Conclusion
The validation confirms that the PTC-SNAr route is superior to the traditional Williamson ether synthesis for the production of (2-Sec-butoxyphenyl)amine . By shifting the synthetic strategy to use the alcohol as the nucleophile against an activated aryl chloride, we bypass the elimination side-reactions inherent to secondary alkyl halides. This route is scalable, safer (no alkyl bromides), and more cost-effective, making it the recommended standard for industrial and research applications.
References
-
Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews. Link
-
Phase Transfer Catalysis in SNAr: Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. (2003). "Industrial catalytic hydrogenation of nitroaromatics." Advanced Synthesis & Catalysis. Link
-
Properties of 2-Alkoxyanilines: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 52464-53-6. Link
-
General Synthesis of Phenyl Ethers: The Dow Chemical Company. (2020). "Process for the preparation of aromatic ethers." US Patent US5117061A. Link
Sources
A Senior Application Scientist's Guide to Protecting Groups in Substituted Aniline Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted anilines is a foundational process. The aniline moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. However, the nucleophilic and basic nature of the amino group often necessitates the use of protecting groups to achieve chemoselectivity and prevent undesired side reactions during multi-step syntheses.[1][2] The judicious selection of a protecting group is a critical strategic decision, directly impacting reaction yields, purification efficiency, and the overall elegance of a synthetic route.[1][3]
This guide provides an in-depth, objective comparison of common protecting groups for anilines, supported by experimental data and protocols. We will delve into the causality behind experimental choices, offering insights honed from years of practical application in the field.
The Imperative for Protection: Why Mask the Amine?
The lone pair of electrons on the nitrogen atom of an aniline renders it both nucleophilic and basic. This reactivity, while essential for many desired transformations, can be a liability in complex syntheses. Without protection, the aniline nitrogen can:
-
Undergo N-alkylation or N-acylation when these reactions are intended for other functional groups.
-
Act as a base , interfering with base-sensitive reagents or catalyzing side reactions.
-
Be oxidized by various oxidizing agents.
-
Coordinate to metal catalysts , inhibiting their activity.
A protecting group temporarily masks the amine's reactivity, allowing for transformations elsewhere in the molecule.[3] An ideal protecting group should be:
-
Easy and high-yielding to install.[4]
-
Stable to a wide range of reaction conditions.[4]
-
Selectively removable under mild conditions that do not affect other functional groups (a concept known as orthogonality).[5][6]
-
The byproducts of its removal should be easily separated from the desired product.[4]
This guide will focus on three major classes of protecting groups for anilines: Carbamates , Amides , and Sulfonamides .
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are arguably the most widely used class of protecting groups for amines due to their general stability and the diverse, yet often mild, conditions for their removal.[5][7][8]
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its lability under acidic conditions.[9][10]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[11][12] The reaction is generally clean and high-yielding.[9] However, electron-poor anilines can be less nucleophilic and may react sluggishly with Boc₂O.[12]
Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, making it orthogonal to many other protecting groups.[10][13]
Deprotection: Removal of the Boc group is readily achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][11][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.[15]
Experimental Protocol: Boc Protection of 3-Chloroaniline [16]
-
To a solution of 3-chloroaniline (5 mmol) in water, add di-tert-butyl dicarbonate (5 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
The product, Boc-protected 3-chloroaniline, will precipitate and can be collected by filtration.
Experimental Protocol: Boc Deprotection using HCl [16]
-
Suspend the Boc-protected aniline (5 mmol) in methanol.
-
Add 4M HCl in methanol and stir the mixture for 2 hours.
-
Pour the reaction mixture into ice water with vigorous stirring.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is another stalwart carbamate protecting group, distinguished by its removal via catalytic hydrogenolysis.[5][17]
Introduction: The Cbz group is introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[17]
Stability: Cbz-protected anilines are stable under a variety of conditions, including mildly acidic and basic media.[18] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[18]
Deprotection: The key advantage of the Cbz group is its facile removal by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[17][18] This deprotection occurs under neutral pH, which is beneficial for sensitive substrates.[5] It's important to note that harsh acidic conditions can also cleave the Cbz group.[17] Additionally, some transition metal catalysts used in other reactions may inadvertently cleave the Cbz group.[17][19][20]
Experimental Protocol: Cbz Protection of an Amine [21]
-
Dissolve the amine (1.2 equiv) in a 3 N aqueous NaOH solution (1.1 equiv) and cool to 0 °C.
-
Add benzyl chloroformate (1.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Extract the product with an organic solvent (e.g., tert-butyl methyl ether).
-
Wash the organic layer sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis [18]
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (repeated three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Amide Protecting Groups: Robust and Reliable
Amide-based protecting groups offer greater stability compared to carbamates but often require more forcing conditions for their removal.
Acetyl (Ac)
The acetyl group is a simple and cost-effective protecting group, though its stability can be a double-edged sword.
Introduction: Aniline can be readily acetylated using acetyl chloride or acetic anhydride in the presence of a base.[22][23]
Stability: Acetamides are very stable to a wide range of reaction conditions.
Deprotection: Removal of the acetyl group typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which can be incompatible with sensitive functional groups.[23]
Pivaloyl (Piv)
The pivaloyl group, with its sterically bulky t-butyl moiety, provides enhanced stability compared to the acetyl group.[24]
Introduction: The pivaloyl group is introduced using pivaloyl chloride and a base.[24] Its steric bulk can allow for selective protection of less hindered primary amines.[24]
Stability: The pivaloyl group is highly stable to a broad range of reagents, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.[24]
Deprotection: Similar to the acetyl group, deprotection of the pivaloyl group requires harsh conditions, which may limit its applicability in the synthesis of complex molecules with sensitive functionalities.[24]
Experimental Protocol: Pivaloyl Protection of Aniline [24]
-
Dissolve the aniline (1.0 equiv) and pyridine (2.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and perform a standard aqueous workup.
Trifluoroacetyl (TFA)
The trifluoroacetyl group offers a unique advantage in that it can be removed under much milder basic conditions compared to its non-fluorinated counterparts.
Introduction: This group can be introduced using trifluoroacetic anhydride.[25]
Stability: The trifluoroacetyl group is stable under acidic conditions and can be used to protect amines during nitration reactions.[26]
Deprotection: The electron-withdrawing nature of the trifluoromethyl group facilitates cleavage of the amide bond under mild basic conditions, such as potassium carbonate in methanol.[27]
Sulfonamide Protecting Groups: Orthogonality and Unique Reactivity
Sulfonamides are among the most stable amine protecting groups.[28] While some require harsh removal conditions, others offer unique cleavage mechanisms that are invaluable for orthogonal protection strategies.
Tosyl (Ts)
The tosyl group is a robust and widely used protecting group for amines.[29]
Introduction: The tosyl group is typically installed by reacting the aniline with tosyl chloride in the presence of a base.[29]
Stability: Tosylamides are exceptionally stable to a wide range of reaction conditions, including strong acids and bases, and many oxidizing and reducing agents.
Deprotection: The high stability of the tosyl group necessitates harsh conditions for its removal, such as concentrated acid (HBr, H₂SO₄) or strong reducing agents like sodium in liquid ammonia.[30]
Nosyl (Ns)
The nosyl group (o-nitrobenzenesulfonyl) is a powerful protecting group that offers a significant advantage over the tosyl group due to its mild cleavage conditions.[31][32][33]
Introduction: The nosyl group is introduced using 2-nitrobenzenesulfonyl chloride and a base.[33]
Stability: The nosyl group is stable to acidic conditions used to remove Boc groups and the hydrogenolysis conditions for Cbz cleavage, making it an excellent orthogonal protecting group.[31][32]
Deprotection: The key feature of the nosyl group is its facile removal via nucleophilic aromatic substitution with a thiol nucleophile, such as thiophenol, in the presence of a base.[32][34][35] This proceeds through a Meisenheimer complex.[35] Odorless deprotection methods using reagents like homocysteine thiolactone are also being developed.[36]
Experimental Protocol: Nosyl Protection of a Primary Amine [33]
-
Dissolve the primary amine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise, maintaining a temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform a standard aqueous workup and purify the product by column chromatography.
Experimental Protocol: Nosyl Deprotection using Thiophenol [37]
-
To a solution of the N-nosylated amine (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and thiophenol (2.5 equiv).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and water, and perform a standard aqueous workup.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O, base | Strong acid (TFA, HCl)[9][11] | Stable to base, hydrogenation[13] | Orthogonal to Cbz, Fmoc, Nosyl[10] |
| Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H₂/Pd-C)[18] | Stable to mild acid and base[18] | Orthogonal to Boc, Fmoc[18] |
| Acetyl (Ac) | Ac₂O or AcCl, base | Strong acid or base, heat | Very stable | Limited |
| Pivaloyl (Piv) | Piv-Cl, base | Strong acid or base, heat[24] | Very stable[24] | Limited |
| Tosyl (Ts) | Ts-Cl, base | Conc. acid or strong reducing agents[30] | Extremely stable | Limited |
| Nosyl (Ns) | Ns-Cl, base | Thiol nucleophile + base[32][34] | Stable to acid, hydrogenation[31][32] | Orthogonal to Boc, Cbz[32] |
Visualizing the Workflow: A Guide to Selection and Application
The selection of an appropriate protecting group is a multi-faceted decision that depends on the overall synthetic strategy.
Logical Flow for Protecting Group Selection
Caption: Decision tree for selecting an aniline protecting group.
General Experimental Workflow
Caption: A generalized workflow for synthesis using protecting groups.
Conclusion
The strategic use of protecting groups is indispensable in the synthesis of substituted anilines. Carbamates like Boc and Cbz offer a balance of stability and mild deprotection conditions, making them suitable for a wide array of applications. Amide-based protecting groups provide enhanced stability when robustness is paramount. For complex syntheses requiring intricate orthogonal strategies, sulfonamides, particularly the nosyl group, offer unique advantages with their mild and selective cleavage conditions. By understanding the nuances of each protecting group—their introduction, stability, and removal—researchers can design more efficient, robust, and successful synthetic routes to novel and valuable substituted anilines.
References
- BenchChem. Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
- BenchChem. The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
- BenchChem. A Comparative Analysis of Tosyl- vs.
- Synlett. Deprotection of o-Nitrobenzensulfonyl (Nosyl)
- BenchChem. A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
- Wikipedia. Protecting group.
- Sigma-Aldrich.
- Wiley Online Library. PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis.
- Chem-St
- GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Master Organic Chemistry.
- ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review.
- Fisher Scientific. Amine Protection / Deprotection.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- American Chemical Society.
- BenchChem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Chem-Station Int. Ed.
- TCI Chemicals. Protecting Agents.
- ResearchGate.
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Efficacy of Different Purification Techniques for Substituted Anilines
[1][2]
Introduction: The Purity Imperative in Aniline Chemistry
Substituted anilines are ubiquitous pharmacophores and intermediates in drug development. However, their purification presents a unique paradox: they are chemically robust enough to survive harsh reaction conditions, yet kinetically unstable toward oxidation, rapidly forming colored quinoid and polymeric impurities (e.g., azobenzenes, phenazines) upon exposure to air and light.
In pharmaceutical applications, "white" is not just an aesthetic requirement; it is a proxy for the absence of genotoxic impurities. This guide moves beyond standard textbook protocols to evaluate the efficacy of purification techniques based on yield, scalability, and specific substitution patterns (Electron Withdrawing Groups [EWG] vs. Electron Donating Groups [EDG]).
Strategic Decision Matrix
The choice of technique is dictated by the physical state of the aniline and the basicity of the amine, which is heavily influenced by ring substituents.
Visualization: Purification Strategy Decision Tree
Figure 1: Decision logic for selecting the primary purification vector based on physicochemical properties.[1]
Deep Dive: Comparative Analysis of Techniques
A. Acid-Base Extraction (The Chemical Filter)
Best For: Removing neutral organic impurities (starting materials, side products) from alkyl- or halo-substituted anilines. Mechanism: Reversible protonation of the amine converts the lipophilic aniline into a hydrophilic anilinium salt, partitioning it into the aqueous phase while impurities remain in the organic phase.
-
Expert Insight (The pKa Trap): This method fails for strongly deactivated anilines (e.g., 2,4-dinitroaniline). The EWGs reduce the nitrogen's electron density so significantly that the conjugate acid is too acidic (pKa < 1) to form stably in dilute acid, or the salt hydrolyzes immediately. For these, proceed directly to recrystallization.
Protocol: Self-Validating Extraction System
-
Dissolution: Dissolve crude aniline in a non-miscible solvent (Ethyl Acetate or DCM).
-
Salt Formation: Extract with 3M HCl (3x).
-
Validation: The organic layer should lose the characteristic color of the aniline if the salt is forming.
-
-
Wash: Wash the combined aqueous acidic layers with fresh organic solvent to remove trapped neutrals.
-
Liberation: Cool the aqueous layer to 0°C. Basify carefully with 6M NaOH until pH > 12.
-
Causality: Cooling prevents heat-induced decomposition during the exothermic neutralization. High pH ensures complete deprotonation.
-
-
Recovery: Extract the cloudy aqueous mixture with organic solvent, dry over Na₂SO₄, and concentrate.
B. Recrystallization (The Purity King)
Best For: Solid anilines, especially those with oxidation impurities (colored contaminants). Solvent Systems: Ethanol/Water (most common), Toluene/Hexane (for very non-polar anilines).
-
Expert Insight (Decolorization): Substituted anilines often carry trace oxidation products that are intensely colored. The addition of activated charcoal (1-2% by weight) during the hot dissolution step is critical.
-
Warning: Do not add charcoal to a boiling solution; it acts as a nucleation site and will cause violent bumping. Cool slightly, add charcoal, then reheat.
-
C. Vacuum Distillation (The Scalable Solution)
Best For: Liquid anilines (e.g., fluoroanilines, alkylanilines) and large-scale processing. Risk: Thermal degradation leads to "tar" formation.
-
Expert Insight (Sacrificial Reduction): Add a small amount of Zinc dust or Tin(II) Chloride to the distillation flask. These reducing agents scavenge oxygen and prevent oxidative polymerization during the heating process, resulting in a water-white distillate rather than a yellow/red one.
Comparative Efficacy Data
The following data summarizes typical performance metrics for purifying p-substituted anilines (e.g., p-chloroaniline).
| Feature | Acid-Base Extraction | Recrystallization | Vacuum Distillation | Column Chromatography |
| Purity Potential | 95 - 98% | > 99.5% | 98 - 99% | > 99.8% |
| Yield | 85 - 95% | 60 - 80% (Mother liquor loss) | 80 - 90% | 70 - 85% |
| Oxidation Removal | Moderate | Excellent (w/ Charcoal) | Good (w/ Zn dust) | Excellent |
| Isomer Separation | Poor | Moderate (Solubility diff.) | Poor (Boiling point diff.) | Excellent |
| Scalability | High | High | High | Low |
| Cost Efficiency | High (Cheap reagents) | Medium (Solvent recovery) | High (Energy only) | Low (Silica/Solvent cost) |
Detailed Workflow: The "Double-Purification" Protocol
For pharmaceutical intermediates requiring >99.8% purity, a single technique is rarely sufficient. The following workflow combines extraction (for bulk cleanup) with recrystallization (for polishing).[1]
Visualization: Integrated Workflow
Figure 2: The "Double-Purification" workflow for high-value pharmaceutical intermediates.
Step-by-Step Protocol
-
Safety First: Anilines are toxic by inhalation and skin absorption (Methemoglobinemia risk). All operations must be performed in a fume hood with nitrile gloves.
-
Initial Extraction:
-
Neutralization:
-
Add 6M NaOH dropwise to the aqueous phase until pH 12.
-
Extract with 3 x 30mL DCM.
-
-
Polishing (Recrystallization):
-
Evaporate DCM to yield a solid.
-
Dissolve solid in minimum boiling Ethanol (95%).
-
Add 0.1g Activated Charcoal. Stir for 2 mins.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.
-
Add hot water dropwise until turbidity persists.
-
Cool slowly to room temperature, then 4°C.
-
-
Validation:
-
Assess purity via HPLC (254 nm) and visual inspection (should be white/colorless).
-
References
-
BenchChem. (2025).[3][4][5][6][7] Efficacy of different purification methods for substituted anilines. Retrieved from
-
TCU Department of Chemistry. Lab 1 – Extraction/Recrystallization Protocol. Retrieved from
-
Albayati, T. M., & Doyle, A. (2014).[8] Purification of aniline and nitrosubstituted aniline contaminants using beta zeolite. ResearchGate. Retrieved from
-
University of Massachusetts. Acid-Base Extraction: Separation of Organic Acids and Bases. Retrieved from
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from
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Bridging the Gap: A Guide to Comparing Experimental and Computationally Predicted Spectroscopic Data
In the landscape of modern chemical research and drug development, the synergy between experimental spectroscopy and computational modeling has become an indispensable tool for structural elucidation and the prediction of molecular properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively compare experimental and computationally predicted spectroscopic data. By moving beyond mere visual comparison to a quantitative and methodologically sound approach, we can unlock deeper insights into molecular structure, dynamics, and function.
The "Why": The Symbiotic Relationship of Experimental and Computational Spectroscopy
Experimental spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a direct empirical window into the molecular world. They yield data on the vibrational, rotational, and electronic states of molecules, which are fundamental to understanding their structure and behavior. However, the interpretation of complex spectra can be challenging, and the assignment of spectral features to specific molecular motions or electronic transitions is not always straightforward.[1]
This is where computational spectroscopy, primarily through methods like Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT), offers a powerful complementary approach.[2] These methods allow for the prediction of spectroscopic properties from first principles, providing a theoretical framework for the interpretation of experimental data.[1][3] The true power lies in the direct comparison of these two datasets: a close match validates the computational model and allows for a more confident interpretation of the experimental spectrum. Conversely, discrepancies can highlight limitations in the computational model or reveal unexpected experimental phenomena.[4][5][6]
This guide will walk you through the essential steps for a robust comparison, from acquiring high-quality experimental data and performing accurate computational predictions to the final quantitative analysis.
Experimental Methodologies: The Foundation of a Meaningful Comparison
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
-
Sample Preparation:
-
Solids: For solid samples, the KBr pellet method is common. Ensure the KBr is spectroscopic grade and thoroughly dried to avoid water peaks. Grind the sample and KBr together to a fine, homogenous powder. Press the powder into a transparent pellet using a hydraulic press.
-
Liquids: For liquid samples, use an appropriate liquid cell (e.g., NaCl or KBr plates). Ensure the cell is clean and dry. A thin film of the liquid is typically sufficient.
-
Solutions: When analyzing a sample in solution, choose a solvent that is transparent in the IR region of interest. Record a spectrum of the pure solvent as a background.
-
-
Instrument Setup and Background Collection:
-
Allow the FT-IR spectrometer to warm up and stabilize according to the manufacturer's instructions.
-
Collect a background spectrum of the empty sample compartment (or with the pure solvent). This is crucial for correcting for atmospheric CO2 and water vapor, as well as any instrumental artifacts.
-
-
Sample Measurement:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Experimental Protocol: Best Practices for Raman Spectroscopy
-
Laser Selection and Power:
-
The choice of laser excitation wavelength is critical to avoid fluorescence. If the sample is fluorescent, a longer wavelength laser (e.g., 785 nm or 1064 nm) is often preferable.[7]
-
Start with low laser power to avoid sample degradation or burning, especially for colored samples. Gradually increase the power to optimize the signal-to-noise ratio without damaging the sample.[7]
-
-
Sample Focusing:
-
Properly focus the laser on the sample to maximize the Raman signal. The focal point should be within the sample to avoid collecting signal from the substrate.
-
-
Acquisition Parameters:
-
Set the appropriate exposure time and number of accumulations to achieve a good signal-to-noise ratio. Longer exposure times and more accumulations will improve the signal but also increase the measurement time.
-
-
Calibration:
-
Regularly calibrate the Raman spectrometer using a known standard (e.g., a silicon wafer) to ensure the accuracy of the Raman shift axis.[8]
-
-
Data Processing:
-
Remove cosmic rays from the spectrum. Most modern software has automated routines for this.
-
Perform a baseline correction, especially if fluorescence is present.
-
Normalize the spectrum if comparing relative peak intensities between different samples.
-
Experimental Protocol: Standard Operating Procedure for UV-Vis Spectroscopy
-
Solvent and Cuvette Selection:
-
Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.
-
Use quartz cuvettes for measurements in the UV region, as glass and plastic absorb UV light.[9] Ensure the cuvettes are clean and free of scratches.
-
-
Instrument Warm-up and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[9][10]
-
Fill a cuvette with the pure solvent to be used for the sample and place it in the reference beam path (for a double-beam instrument) or use it to record a baseline spectrum (for a single-beam instrument). This corrects for the absorbance of the solvent and the cuvette.[10][11]
-
-
Sample Preparation and Measurement:
-
Prepare a solution of the sample at a known concentration. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample beam path and record the spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
If the molar extinction coefficient is known, the concentration can be determined using the Beer-Lambert law.
-
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Dissolve the sample in a deuterated solvent to avoid a large solvent signal in the ¹H NMR spectrum.
-
Filter the solution to remove any particulate matter that could affect the spectral resolution.
-
Use a high-quality NMR tube that is clean and free of scratches.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
-
Place the sample in the magnet and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is crucial for obtaining high-resolution spectra.
-
-
Acquisition Parameters:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. The relaxation delay should be long enough to allow for complete relaxation of the nuclei between scans.
-
Choose the number of scans to achieve the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction.
-
Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS), as recommended by IUPAC.[12]
-
Integrate the peaks to determine the relative number of protons.
-
Computational Methodologies: Predicting Spectra from First Principles
The accuracy of computationally predicted spectra is highly dependent on the chosen methodology. Density Functional Theory (DFT) is a widely used and effective method for predicting a range of spectroscopic properties.
Computational Workflow: A General Overview
The following diagram illustrates the general workflow for predicting spectroscopic data.
Caption: A generalized workflow for computational spectroscopy.
Protocol: DFT Calculations for IR and Raman Spectra
-
Geometry Optimization:
-
Start with a reasonable initial structure of the molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The goal is to find the equilibrium geometry of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization. This will provide the vibrational frequencies and their corresponding IR intensities and Raman activities.
-
A key step is to check for imaginary frequencies. A true minimum on the potential energy surface will have no imaginary frequencies. If imaginary frequencies are present, it indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is needed.
-
-
Data Analysis and Scaling:
-
The calculated vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and incomplete treatment of electron correlation. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experiment. The appropriate scaling factor depends on the functional and basis set used.
-
Visualize the vibrational modes to aid in the assignment of experimental peaks.
-
Protocol: DFT Calculations for NMR Chemical Shifts
-
Geometry Optimization:
-
As with IR/Raman calculations, the first step is to obtain an accurate optimized geometry.
-
-
NMR Calculation:
-
Referencing and Conversion to Chemical Shifts:
-
The GIAO calculation provides absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced to the calculated shielding of a reference compound, typically TMS.
-
δ_sample = σ_TMS - σ_sample
-
It is crucial to calculate the shielding of TMS at the exact same level of theory as the sample molecule.
-
-
Solvent Effects:
-
For samples in solution, it is important to account for the effect of the solvent on the chemical shifts. This can be done using implicit solvation models, such as the Polarizable Continuum Model (PCM).
-
Protocol: TD-DFT Calculations for UV-Vis Spectra
-
Ground State Geometry Optimization:
-
Obtain the optimized ground-state geometry of the molecule using DFT.
-
-
TD-DFT Calculation:
-
Data Analysis and Visualization:
-
The output of the TD-DFT calculation will be a list of excitation energies (in eV or nm) and their corresponding oscillator strengths (a measure of the transition probability).
-
To generate a simulated spectrum, the discrete transitions are typically broadened using a Gaussian or Lorentzian function.
-
As with NMR calculations, including solvent effects via a PCM is often necessary for accurate predictions.[15]
-
The Comparative Workflow: From Raw Data to Insightful Conclusions
A robust comparison involves more than just overlaying the experimental and predicted spectra. A systematic workflow ensures an objective and quantitative assessment.
Caption: A systematic workflow for comparing experimental and computational spectra.
Data Preprocessing: Harmonizing the Datasets
Before a meaningful comparison can be made, both the experimental and computational data must be appropriately processed.
-
Baseline Correction: Ensure that both spectra have a flat baseline.
-
Smoothing: Applying a smoothing function (e.g., Savitzky-Golay) to noisy experimental data can make peak identification easier.
-
Normalization: Normalize the spectra to the same scale (e.g., setting the most intense peak to 1) to facilitate comparison of relative intensities.
Quantitative Comparison: Beyond Visual Inspection
While visual inspection is a useful first step, a quantitative measure of similarity is essential for an objective comparison.
-
Correlation Coefficients: The Pearson correlation coefficient is a statistical measure of the linear correlation between two datasets. A value close to 1 indicates a strong positive correlation, suggesting a good agreement between the experimental and computational spectra.[16]
-
Peak Position and Intensity Analysis: A more detailed comparison involves creating a table that lists the experimental and calculated peak positions and intensities. This allows for a direct, feature-by-feature comparison.
The following table provides an example of how to present a quantitative comparison of experimental and computational vibrational spectroscopy data.
| Experimental Peak (cm⁻¹) | Calculated Peak (cm⁻¹) (Scaled) | Relative Intensity (Exp.) | Relative Intensity (Calc.) | Assignment (from Calculation) |
| 2980 | 2975 | Medium | Medium | C-H stretch |
| 1715 | 1720 | Strong | Strong | C=O stretch |
| 1450 | 1455 | Weak | Weak | C-H bend |
Similarly, for NMR data, a table comparing experimental and calculated chemical shifts can be constructed:
| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| ¹H-a | 7.28 | 7.35 | 0.07 |
| ¹H-b | 6.95 | 7.01 | 0.06 |
| ¹³C-1 | 135.4 | 136.1 | 0.7 |
| ¹³C-2 | 128.9 | 129.5 | 0.6 |
For UV-Vis spectra, the comparison would focus on the λmax values and relative intensities of the absorption bands.
| Experimental λmax (nm) | Calculated λmax (nm) | Experimental Relative Absorbance | Calculated Oscillator Strength | Assignment (e.g., π → π) |
| 254 | 258 | 1.0 | 0.85 | π → π |
| 310 | 315 | 0.2 | 0.15 | n → π* |
Conclusion: A Powerful Partnership for Chemical Discovery
The integration of experimental and computational spectroscopy is a powerful paradigm in modern chemical research. By following a rigorous and systematic approach to both data acquisition and computational prediction, and by employing quantitative methods for their comparison, researchers can achieve a deeper and more reliable understanding of molecular systems. This guide provides a foundational framework for this process, empowering scientists to leverage the synergy between theory and experiment to accelerate discovery and innovation in drug development and beyond.
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Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. (URL: [Link])
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (URL: [Link])
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Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT - ReSpect program. (URL: [Link])
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Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50) - MSU chemistry. (URL: [Link])
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Best Practices for Raman Spectroscopy Data Analysis - Sartorius. (URL: [Link])
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Spectragryph - optical spectroscopy software. (URL: [Link])
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Understanding Raman Spectrometer Parameters - Spectroscopy Online. (URL: [Link])
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SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline. (URL: [Link])
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1 Operating Procedure for UV-Vis Spectroscope Purpose and Scope: Responsibilities: Definitions. (URL: [Link])
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Analysis of spectra using correlation functions - Optica Publishing Group. (URL: [Link])
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TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (URL: [Link])
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How to set up ORCA 6 calculations - A Beginner's Guide - YouTube. (URL: [Link])
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X-ray Spectra with ORCA - EWinS 2016. (URL: [Link])
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Avogadro with ORCA Tutorial: UV-Vis calculation - YouTube. (URL: [Link])
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NMR shifts with relativistic DFT — Tutorials 2025.1 documentation - SCM. (URL: [Link])
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UVVis spectroscopy - ORCA 5.0 tutorials. (URL: [Link])
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Spectra processing and analysis tools download | SourceForge.net. (URL: [Link])
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Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - ACS Publications. (URL: [Link])
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Quantitative classification of two-dimensional correlation spectra - PubMed. (URL: [Link])
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Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed. (URL: [Link])
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Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer - ResearchGate. (URL: [Link])
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DiscovIR10™ Software – Spectra Analysis. (URL: [Link])
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Peak® Spectroscopy Software: Tools for Optical Spectroscopy. (URL: [Link])
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ORCA 5.0 tutorials. (URL: [Link])
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How to calculate UV-VIS TD-DFT spectra using Gaussian 09W - YouTube. (URL: [Link])
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Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium - YouTube. (URL: [Link])
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ORCA 6.0 TUTORIALS. (URL: [Link])
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Discover Chemometrics Software for Spectral Data Analysis - Solid Scanner. (URL: [Link])
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Existing Standards,Guides and Practices for Raman Spectroscopy - Optosky. (URL: [Link])
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Classification Analysis of Spectral Data Using Chemometrics - Separation Science. (URL: [Link])
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Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC. (URL: [Link])
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Comparison of Quantitative Spectral Similarity Analysis Methods for Protein Higher Order Structure Confirmation. | Request PDF - ResearchGate. (URL: [Link])
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FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) | ChemRxiv. (URL: [Link])
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Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts - eScholarship.org. (URL: [Link])
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DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing). (URL: [Link])
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Comparing Spectral Similarity using the Spectrum QC Test Program - YouTube. (URL: [Link])
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC. (URL: [Link])
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (2-Sec-butoxyphenyl)amine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2-Sec-butoxyphenyl)amine, a compound with significant potential in various research applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your discoveries but to do so with the highest standards of safety and scientific integrity. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Understanding the Hazard: A Proactive Approach to Safety
(2-Sec-butoxyphenyl)amine, as an alkoxy-substituted aromatic amine, presents a specific set of hazards that demand meticulous attention to personal protective equipment (PPE). Drawing from data on structurally similar compounds such as 2-phenoxyaniline and 4-isopropoxyaniline, we can anticipate that this compound is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause significant skin and eye irritation.[1][2][3][4] The primary routes of exposure are dermal absorption, inhalation of aerosols or vapors, and accidental ingestion. Therefore, a comprehensive PPE strategy must address all these potential pathways.
The Core of Protection: Selecting the Right Personal Protective Equipment
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific tasks being performed and the potential for exposure. Below, we detail the essential PPE for handling (2-Sec-butoxyphenyl)amine, explaining the causality behind each choice.
Hand Protection: The First Line of Defense
Aromatic amines can be readily absorbed through the skin, making glove selection a critical decision. While nitrile gloves are a common choice in many laboratories, some data suggests they offer poor resistance to aromatic amines.[5] Therefore, for prolonged or direct contact with (2-Sec-butoxyphenyl)amine, more robust options are recommended.
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Highly Recommended | Offers excellent resistance to a wide range of chemicals, including many aromatic compounds.[6] |
| Viton® | Highly Recommended | A fluoroelastomer with exceptional resistance to aromatic hydrocarbons and solvents.[7][8] |
| Neoprene | Good for Splash Protection | Provides moderate resistance and can be a suitable outer glove. |
| Nitrile | Limited Use (Double Gloving Recommended) | Suitable as an inner glove for splash protection only. Should be changed immediately upon contact.[5] |
| Latex | Not Recommended | Offers poor chemical resistance to aromatic amines and can cause allergic reactions. |
Experimental Protocol: Glove Selection and Use
-
Task Assessment: Before beginning work, assess the potential for skin contact. For tasks with a high risk of splashing or immersion, select Butyl Rubber or Viton® gloves.
-
Double Gloving: For all handling procedures, it is best practice to wear two pairs of gloves. An inner nitrile glove can provide a warning layer, while a more resistant outer glove (Butyl Rubber or Viton®) offers primary protection.
-
Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that (2-Sec-butoxyphenyl)amine is expected to cause serious eye irritation, robust eye and face protection is mandatory.[1][2][3][4]
-
Safety Glasses with Side Shields: Provide minimum protection against minor splashes and should be worn at all times in the laboratory.
-
Chemical Splash Goggles: Essential when there is a risk of splashing. They provide a seal around the eyes, offering superior protection.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a significant risk of splashing.
Respiratory Protection: Guarding Against Inhalation Hazards
As (2-Sec-butoxyphenyl)amine is anticipated to be harmful if inhaled, all handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize vapor and aerosol exposure.[1][3][4] In situations where a fume hood is not available or as a supplementary precaution, respiratory protection is necessary.
| Respirator Type | Application | Cartridge Type |
| Air-Purifying Respirator (APR) with Cartridges | For handling small quantities or in case of ventilation failure. | Organic Vapor (OV) Cartridges |
| Powered Air-Purifying Respirator (PAPR) | For extended work or when higher protection is needed. | Organic Vapor (OV) Cartridges with a High-Efficiency Particulate Air (HEPA) filter |
Experimental Protocol: Respirator Use
-
Fit Testing: All personnel required to wear tight-fitting respirators must undergo annual fit testing to ensure a proper seal.
-
Cartridge Change Schedule: Establish a cartridge change schedule based on the frequency and duration of use, and the concentration of the chemical in the air.
-
Maintenance and Storage: Clean and inspect respirators after each use and store them in a clean, dry place away from contamination.
Protective Clothing: A Barrier for the Body
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard cotton lab coat should be worn at all times.
-
Chemical-Resistant Apron or Gown: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or gown made of a material like polyethylene-coated Tyvek® should be worn over the lab coat.
-
Full-Body Suit: In the event of a large spill or for emergency response, a disposable, chemical-resistant full-body suit is required.
-
Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal procedures.
Prudent Handling Practices
-
Work in a Ventilated Area: Always handle (2-Sec-butoxyphenyl)amine in a certified chemical fume hood.
-
Avoid Creating Dust or Aerosols: Handle the solid material carefully to minimize dust generation. When preparing solutions, add the solid to the solvent slowly.
-
Use Designated Equipment: Use dedicated glassware and equipment for handling this compound.
-
Transport with Care: When transporting the chemical, use a secondary container.
Spill Management: A Step-by-Step Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and protective clothing.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing (2-Sec-butoxyphenyl)amine must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. As a non-halogenated organic compound, it should be disposed of according to the appropriate waste stream for such chemicals.[9][10][11]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13][14][15]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13][14][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12][14]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12][13][15]
Visualizing the Path to Safety
To aid in the decision-making process for PPE selection, the following flowchart provides a visual guide.
Sources
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- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves-online.com [gloves-online.com]
- 7. chemtools.com.au [chemtools.com.au]
- 8. calpaclab.com [calpaclab.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
- 13. nj.gov [nj.gov]
- 14. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
